Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCAGVCUIHYAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624244 | |
| Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-06-4 | |
| Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The core of this document focuses on a well-established synthetic route involving the direct methylation of N-tert-butoxycarbonyl-4-piperidone. This guide provides detailed experimental protocols, quantitative data, and visualizations to aid in the successful replication and understanding of this synthetic transformation.
Synthetic Pathway
The synthesis of this compound is most commonly achieved through the exhaustive methylation of the α-carbon adjacent to the ketone in N-tert-butoxycarbonyl-4-piperidone. This reaction typically employs a strong base to generate an enolate, which then acts as a nucleophile, reacting with a methylating agent.
An established method for the synthesis of this compound proceeds via the exhaustive methylation of N-tert-butoxycarbonyl-4-piperidone. A detailed experimental protocol for this transformation is provided below, followed by a summary of the reaction parameters and a visualization of the experimental workflow.
Experimental Protocol
This protocol details the synthesis of this compound from N-tert-butoxycarbonyl-4-piperidone.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Diethyl ether
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Sodium sulfate, anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A solution of N-tert-butoxycarbonyl-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Base Addition: Sodium hydride (2.12 equivalents, 60% dispersion in mineral oil) is added to the cooled solution in a single portion. The resulting mixture is stirred at 0 °C for 10 minutes.
-
Methylation: Iodomethane is slowly added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight (approximately 12 hours).
-
Work-up:
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale yellow solid.
-
-
Purification: The crude solid is triturated with 4% ethyl acetate in hexanes to afford the purified this compound as a cream-colored solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | N-tert-butoxycarbonyl-4-piperidone |
| Reagents | Sodium hydride (60% in oil), Iodomethane |
| Solvent | Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Product Yield | 32% |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for the formation of the target compound.
physical and chemical properties of N-Boc-3,3-dimethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3,3-dimethyl-4-piperidone, systematically known as tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a piperidone ring protected with a tert-butoxycarbonyl (Boc) group and gem-dimethyl substitution at the 3-position, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The presence of the Boc protecting group allows for selective reactions at other positions of the molecule, while the ketone functionality and the dimethyl groups offer further opportunities for chemical modification.
Chemical and Physical Properties
A comprehensive summary of the known physical and chemical properties of N-Boc-3,3-dimethyl-4-piperidone is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 324769-06-4 | |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.3 g/mol | |
| Physical Form | Off-white solid | |
| Boiling Point | 303 °C (Predicted) | |
| Density | 1.035 g/cm³ (Predicted) | |
| Melting Point | Not definitively reported | |
| Solubility | Information not widely available. Generally expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of N-Boc-3,3-dimethyl-4-piperidone.
¹H NMR Spectroscopy
A reported ¹H NMR spectrum for N-Boc-3,3-dimethyl-4-piperidone synthesized via the methylation of N-tert-butoxycarbonyl-4-piperidone is as follows:
-
¹H-NMR (CDCl₃, 300 MHz) δ: 3.73 (t, 2H), 3.43 (br s, 2H), 2.49 (t, 2H), 1.49 (s, 9H), 1.13 (s, 6H).
Note: Further detailed spectral analysis including ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry would be beneficial for complete characterization. While general spectra for similar compounds are available, specific, and detailed spectra for N-Boc-3,3-dimethyl-4-piperidone are not widely published.
Experimental Protocols
The following section outlines a general experimental procedure for the synthesis of N-Boc-3,3-dimethyl-4-piperidone.
Synthesis of N-Boc-3,3-dimethyl-4-piperidone
This synthesis involves the dimethylation of N-Boc-4-piperidone.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Ether
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-tert-butoxycarbonyl-4-piperidone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride to the cooled solution. The mixture will become turbid. Stir for approximately 10 minutes.
-
Slowly add iodomethane to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir overnight (approximately 12 hours).
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Partition the residue between ether and water. Separate the organic layer.
-
Back-extract the aqueous layer with ether.
-
Combine all organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow solid.
Purification:
The crude product can be purified by trituration with a mixture of ethyl acetate and hexanes (e.g., 4% ethyl acetate in hexanes) to afford N-Boc-3,3-dimethyl-4-piperidone as a cream-colored solid.
Logical Relationships and Workflows
The synthesis of N-Boc-3,3-dimethyl-4-piperidone and its potential for further chemical transformations can be visualized through the following diagrams.
Conclusion
N-Boc-3,3-dimethyl-4-piperidone is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The information provided in this technical guide, including its physicochemical properties, spectroscopic data, and a representative synthetic protocol, serves as a valuable resource for researchers. Further detailed characterization, particularly comprehensive spectroscopic analysis and solubility profiling, will undoubtedly enhance its utility and application in the synthesis of novel and complex molecular architectures.
Spectral Data Analysis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data analysis for tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of published experimental spectral data for this specific compound, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents the expected spectral characteristics based on the molecular structure and includes visualizations to aid in the understanding of the structure-spectrum correlations and analytical workflows. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of piperidine derivatives in drug discovery and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry, often utilized as a building block in the synthesis of more complex pharmaceutical agents. The piperidine scaffold is a common motif in a wide array of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in drug development, necessitating a thorough understanding of its spectral properties.
Chemical Structure:
IUPAC Name: this compound CAS Number: 324769-06-4 Molecular Formula: C₁₂H₂₁NO₃ Molecular Weight: 227.30 g/mol
Spectral Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the two geminal methyl groups, and the three methylene groups of the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the tert-butyl group and the C3 position, the carbonyl carbons of the ketone and the carbamate, and the methyl and methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carbamate functional groups.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments.
Experimental Protocols
The following sections detail generalized protocols for acquiring NMR, IR, and MS spectra for organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., Bruker, Jeol, Varian)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube to a height of about 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Broadband proton decoupling is usually employed to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr, NaCl).
-
Spatula
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol, acetone)
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the spectrometer's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)
-
Vials
-
Solvent (e.g., methanol, acetonitrile)
-
Syringe pump or autosampler
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Sample Introduction: Introduce the sample solution into the ion source via direct infusion using a syringe pump or through an LC system.
-
Ionization: The sample is ionized in the ESI source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Workflow for Spectral Analysis
Predicted Structure-Spectrum Correlation
In-Depth Technical Guide: Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
CAS Number: 324769-06-4
This technical guide provides a comprehensive overview of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure features a piperidine ring with a ketone at the 4-position and two methyl groups at the 3-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.
| Property | Value |
| CAS Number | 324769-06-4 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the methylation of N-Boc-4-piperidone. A general experimental protocol is outlined below. This procedure is based on the synthesis of a closely related isomer and may require optimization for the target compound.
Reaction Scheme:
Caption: General synthesis scheme for the methylation of N-Boc-4-piperidone.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-tert-butoxycarbonyl-4-piperidone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride to the cooled solution in portions. Stir the resulting mixture for approximately 10 minutes at 0 °C.
-
Slowly add iodomethane to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring overnight (approximately 12 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and back-extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by trituration or column chromatography using a suitable solvent system (e.g., ethyl acetate in hexanes) to afford the pure this compound.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.7 | t | 2H | -CH₂-N- |
| ~ 3.4 | s (br) | 2H | -N-CH₂-C=O |
| ~ 2.5 | t | 2H | -C(=O)-CH₂- |
| ~ 1.5 | s | 9H | -C(CH₃)₃ |
| ~ 1.1 | s | 6H | -C(CH₃)₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Assignment |
| ~ 209 | C=O (ketone) |
| ~ 154 | C=O (carbamate) |
| ~ 80 | -C(CH₃)₃ |
| ~ 54 | -CH₂-N- |
| ~ 48 | -C(CH₃)₂- |
| ~ 40 | -N-CH₂-C=O |
| ~ 35 | -C(=O)-CH₂- |
| ~ 28 | -C(CH₃)₃ |
| ~ 24 | -C(CH₃)₂- |
IR (Infrared) Spectroscopy:
-
~1715 cm⁻¹: Strong C=O stretching (ketone)
-
~1685 cm⁻¹: Strong C=O stretching (carbamate)
-
~2970-2860 cm⁻¹: C-H stretching (alkane)
-
~1160 cm⁻¹: C-N stretching
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 228.1594
Applications in Drug Development
This compound serves as a valuable building block for the synthesis of more complex and biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties.
The presence of the ketone functionality allows for a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing substituents.
-
Wittig reaction and related olefications: To form carbon-carbon double bonds.
-
Grignard and organolithium additions: To introduce alkyl, aryl, or other organic groups.
-
Formation of heterocycles: Such as spirocycles or fused ring systems.
Logical Workflow for Synthetic Application:
solubility of N-Boc-3,3-dimethyl-4-piperidone in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of N-Boc-3,3-dimethyl-4-piperidone in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides an estimation of its solubility based on the known properties of a closely related analogue, N-Boc-4-piperidone. Furthermore, it outlines detailed experimental protocols for determining both thermodynamic and kinetic solubility, which are critical for drug discovery and development processes.
Estimated Solubility Profile
Based on the data for N-Boc-4-piperidone, the following solubilities can be anticipated for N-Boc-3,3-dimethyl-4-piperidone:
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble (likely ≥10 mg/mL)[1] |
| Ethanol | Soluble (likely ≥10 mg/mL)[1] |
| Methanol | Soluble[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble (likely in the range of 1-10 mg/mL)[1] |
| Water | Slightly soluble to insoluble[2][3] |
It is crucial to experimentally verify these estimated solubilities for N-Boc-3,3-dimethyl-4-piperidone using standardized methods.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility (Equilibrium Method)
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility[4].
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid N-Boc-3,3-dimethyl-4-piperidone to a series of vials, each containing a different organic solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Kinetic Solubility
Kinetic solubility is a measure of the concentration of a compound that remains in solution after a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer, has been allowed to precipitate over a short period. This high-throughput screening method is valuable in early drug discovery.[5][6]
Methodology: High-Throughput Kinetic Solubility Assays
Two common methods for determining kinetic solubility are nephelometry and direct UV analysis.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-Boc-3,3-dimethyl-4-piperidone in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a multi-well plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to create a range of concentrations.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 1-2 hours) to allow for precipitation.
-
Detection:
-
Nephelometry: Measure the light scattering caused by the precipitated particles using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[7]
-
Direct UV Assay: Separate the undissolved precipitate by filtration or centrifugation. Measure the UV absorbance of the remaining dissolved compound in the supernatant and determine the concentration using a calibration curve.[7]
-
Conclusion
While specific quantitative solubility data for N-Boc-3,3-dimethyl-4-piperidone in organic solvents is not currently published, a reasonable estimation can be made based on its structural analogue, N-Boc-4-piperidone. It is anticipated to be soluble in polar aprotic solvents like DMSO and alcohols, with limited solubility in aqueous media. For definitive data, it is imperative to perform experimental solubility determination. The detailed protocols for thermodynamic and kinetic solubility provided in this guide offer robust methodologies for researchers, scientists, and drug development professionals to accurately characterize this compound for its intended applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Stability of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate under acidic conditions. Due to the widespread use of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its lability is crucial for process control, optimization, and impurity profiling. This document outlines the mechanisms of acid-catalyzed deprotection, presents methodologies for stability testing, and provides a framework for quantifying degradation kinetics and identifying potential byproducts.
Introduction
This compound is a valuable building block in medicinal chemistry. The Boc group offers robust protection of the piperidine nitrogen under a variety of synthetic conditions. However, its inherent acid lability necessitates a detailed understanding of its stability profile in acidic environments, which are commonly encountered during synthesis, purification, and formulation. This guide addresses the core requirements for assessing the acidic stability of this compound.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the deprotected piperidinium salt.
Recent studies on the kinetics of HCl-catalyzed deprotection of other Boc-protected amines have suggested a second-order dependence on the acid concentration[1]. This indicates a more complex mechanism than simple protonation and cleavage, possibly involving a second molecule of acid in the rate-determining step to facilitate the separation of the ion pair formed after the fragmentation of the protonated carbamate.
Below is a diagram illustrating the proposed signaling pathway for the acid-catalyzed deprotection.
Caption: Proposed mechanism of acid-catalyzed Boc deprotection.
Quantitative Analysis of Stability
Degradation Kinetics in Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)
TFA in DCM is a common reagent for Boc deprotection. The rate of degradation can be monitored by HPLC.
| TFA Concentration (v/v % in DCM) | Temperature (°C) | Half-life (t½, min) | Rate Constant (k, s⁻¹) |
| 10% | 25 | Data not available | Data not available |
| 25% | 25 | Data not available | Data not available |
| 50% | 25 | Data not available | Data not available |
| 50% | 0 | Data not available | Data not available |
Degradation Kinetics in Hydrochloric Acid (HCl) / Dioxane
A solution of HCl in dioxane is another standard reagent for Boc removal.
| HCl Concentration (M in Dioxane) | Temperature (°C) | Half-life (t½, min) | Rate Constant (k, s⁻¹) |
| 2 M | 25 | Data not available | Data not available |
| 4 M | 25 | Data not available | Data not available |
| 4 M | 0 | Data not available | Data not available |
Byproduct Profile
The primary byproduct of the deprotection is the deprotected piperidinium salt. Under harsh acidic conditions or elevated temperatures, further degradation or side reactions may occur. Potential side reactions could include acid-catalyzed self-condensation or other transformations of the ketone functionality.
| Acidic Condition | Byproduct | Observed Yield (%) |
| 50% TFA/DCM, 25°C, 2h | 3,3-dimethyl-4-oxopiperidinium trifluoroacetate | Data not available |
| 4M HCl/Dioxane, 25°C, 1h | 3,3-dimethyl-4-oxopiperidinium chloride | Data not available |
Experimental Protocols
General Experimental Workflow for Stability Study
The following diagram outlines a typical workflow for assessing the stability of the target compound under acidic conditions.
Caption: General workflow for an acidic stability study.
HPLC Method for Monitoring Deprotection
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation: At each time point, an aliquot of the reaction mixture is withdrawn, quenched with a suitable base (e.g., triethylamine or diisopropylethylamine), and diluted with the initial mobile phase composition.
NMR Method for Monitoring Deprotection
¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group (around 1.5 ppm) and the appearance of signals corresponding to the deprotected product.
-
Solvent: A deuterated solvent compatible with the acidic reaction medium (e.g., CDCl₃ for reactions in DCM, or D₂O with an internal standard after workup).
-
Procedure: An aliquot of the reaction mixture can be taken at various time points, the reaction quenched, and the solvent evaporated. The residue is then dissolved in a suitable deuterated solvent for analysis. For in-situ monitoring, the reaction can be run directly in an NMR tube using a deuterated solvent, and spectra can be acquired at regular intervals.
Conclusion
The stability of this compound is a critical parameter in its application in pharmaceutical development. While the Boc group is known to be labile under acidic conditions, the precise rate of deprotection is highly dependent on the specific reaction conditions. This guide provides a framework for systematically evaluating the acidic stability of this compound. The provided experimental protocols and data table structures can be used to generate the necessary quantitative data to ensure process control and product quality. Researchers and drug development professionals are encouraged to perform these studies to establish a comprehensive stability profile for this important synthetic intermediate.
References
In-Depth Technical Guide: Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and its role as a key intermediate in the creation of complex bioactive molecules.
Compound Profile
This compound is a piperidone derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and two methyl groups at the C3 position. The Boc group enhances the compound's stability and solubility in organic solvents, while the ketone functional group at C4 and the gem-dimethyl arrangement at C3 provide a unique structural motif for further chemical modifications.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| CAS Number | 324769-06-4 | |
| IUPAC Name | This compound | |
| Synonyms | 1-Boc-3,3-dimethyl-4-oxopiperidine, 4-keto-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester |
Safety Information
Based on available data for similar compounds, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment, should be taken when handling this compound.
Synthesis and Experimental Protocols
Illustrative Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for the preparation of gem-disubstituted oxopiperidine carboxylates, starting from a commercially available piperidone derivative.
Caption: General alkylation approach for synthesizing dimethyl-4-oxopiperidine carboxylates.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is for the synthesis of the isomeric tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate and is provided here as a procedural example. Researchers should adapt and optimize this method for the synthesis of the 3,3-dimethyl isomer.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve N-tert-butoxycarbonyl-4-piperidone (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.1 equivalents) to the cooled solution. Stir the resulting mixture for 10 minutes at 0 °C.
-
Slowly add iodomethane (2 equivalents) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring overnight (approximately 12 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and back-extract the aqueous layer with additional diethyl ether.
-
Combine the organic extracts and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by trituration with a solution of 4% ethyl acetate in hexanes to afford the final product.
Role in Drug Discovery and Development
Piperidine scaffolds are prevalent in a wide array of pharmaceuticals due to their favorable pharmacokinetic properties. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The gem-dimethyl substitution can offer advantages in drug design by:
-
Modulating Potency: The steric bulk of the dimethyl group can influence the binding affinity of the final compound to its biological target.
-
Improving Metabolic Stability: The presence of the gem-dimethyl group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.
Logical Relationship in Medicinal Chemistry
The following diagram illustrates the logical progression from a simple building block to a complex, potentially bioactive molecule in a drug discovery workflow.
Caption: The intermediate's role in the stepwise synthesis of a potential drug candidate.
While specific drug candidates synthesized from this exact intermediate are not detailed in the currently available literature, its structural features make it a prime candidate for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases, where piperidine-containing molecules have shown significant promise. Further research and publication are anticipated to elucidate its specific applications.
A Technical Guide to Key Intermediates in the Synthesis of Novel Protein Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of key intermediates for three pivotal classes of protein tyrosine kinase inhibitors (TKIs): quinazoline, pyrimidine, and indole-based compounds. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of critical signaling pathways and synthetic workflows to support researchers and professionals in the field of drug discovery and development.
Introduction to Protein Tyrosine Kinase Inhibitors
Protein tyrosine kinases (PTKs) are a family of enzymes that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule TKIs have revolutionized the treatment of various cancers by competitively binding to the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling. The development of novel and more selective TKIs is an active area of research, and the efficient synthesis of their core scaffolds and key intermediates is fundamental to this endeavor.
Quinazoline-Based Tyrosine Kinase Inhibitors
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved TKIs, including gefitinib, erlotinib, and lapatinib. These inhibitors primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.
Key Intermediates and Synthesis
A common and critical intermediate in the synthesis of many quinazoline-based TKIs is a 4-chloroquinazoline derivative. This intermediate allows for the crucial nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline to form the final 4-anilinoquinazoline product. The synthesis of this intermediate often begins with an appropriately substituted anthranilic acid.
A representative key intermediate is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline . Its synthesis typically starts from 3,4-dihydroxybenzoic acid.
Experimental Protocols
Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Erlotinib Lactam Impurity)
This protocol outlines the initial steps toward the 4-chloroquinazoline intermediate.
-
Step 1: O-Alkylation of 3,4-dihydroxybenzoic acid. 3,4-dihydroxybenzoic acid is O-alkylated with 1-chloro-2-methoxyethane in a solvent such as DMF to yield 3,4-bis(2-methoxyethoxy)benzoic acid.
-
Step 2: Esterification. The resulting benzoic acid derivative is esterified, for example, by treatment with acidic ethanol, to produce ethyl 3,4-bis(2-methoxyethoxy)benzoate.
-
Step 3: Nitration. The ester is then nitrated to introduce a nitro group, which is a precursor to the amine necessary for quinazoline ring formation.
-
Step 4: Reduction. The nitro group is reduced to an amine. A common method is using ammonium formate with a palladium on carbon (Pd/C) catalyst.[1]
-
Step 5: Cyclization. The resulting aminobenzoate is cyclized with formamidine acetate to form the quinazolinone ring system, yielding 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[1]
Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
Step 1: Chlorination. The 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is suspended in a suitable solvent like toluene.
-
Step 2: A chlorinating agent, such as thionyl chloride or phosphorus oxychloride, is added slowly.
-
Step 3: The reaction mixture is heated to reflux (around 110-120°C) for 2-4 hours.
-
Step 4: Upon completion, the reaction is cooled, and the excess chlorinating agent is quenched, typically by carefully adding the mixture to ice water.
-
Step 5: The product is extracted with an organic solvent, washed, dried, and concentrated to give the crude 4-chloroquinazoline intermediate, which can be further purified.[2]
Data Presentation
| Compound | Key Intermediate | Target Kinase(s) | IC50 (nM) | Overall Yield |
| Gefitinib | 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline | EGFR | 2-37 | ~37% |
| Erlotinib | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | 2 | 51%[3] |
| Lapatinib | 4-Chloro-6-iodoquinazoline | EGFR, HER2 | 9.8, 11.4 | 48%[4] |
Visualization
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline TKIs.
Caption: General Synthetic Workflow for Quinazoline TKIs.
Pyrimidine-Based Tyrosine Kinase Inhibitors
The pyrimidine scaffold is another cornerstone in the design of TKIs, present in drugs like imatinib and pazopanib. These inhibitors often target a broader range of kinases, including BCR-Abl, VEGFR, and PDGFR.
Key Intermediates and Synthesis
2,4-Dichloropyrimidine and its derivatives are fundamental building blocks for this class of inhibitors. The two chlorine atoms at positions 2 and 4 have different reactivities, allowing for sequential and regioselective substitution with various nucleophiles, which is a key strategy in building molecular complexity.
Experimental Protocols
Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This protocol describes the synthesis of a key fluorinated pyrimidine intermediate.
-
Step 1: Starting Material. The synthesis begins with 5-fluorouracil.
-
Step 2: Chlorination. 5-fluorouracil is mixed with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
-
Step 3: Acid Scavenger/Catalyst. A tertiary amine, such as N,N-dimethylaniline, is often used to facilitate the reaction.[5][6]
-
Step 4: Reaction Conditions. The mixture is heated, typically to around 100-115°C, for several hours.[5][6]
-
Step 5: Work-up and Isolation. After the reaction is complete, the mixture is cooled and carefully quenched with water. The product is extracted into an organic solvent (e.g., dichloromethane), washed, and the solvent is removed to yield 2,4-dichloro-5-fluoropyrimidine.[5] A high yield of approximately 95% can be achieved under optimal conditions.[5][6]
Data Presentation
| Compound | Key Intermediate | Target Kinase(s) | IC50 (nM) | Overall Yield |
| Pazopanib | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | VEGFR1/2/3, PDGFRα/β, c-Kit | 10, 30, 47, 71, 84, 74 | Not specified in detail |
| Axitinib | Indazole core | VEGFR1/2/3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Not specified in detail |
Visualization
Caption: VEGFR Signaling Pathway and Inhibition by Pyrimidine TKIs.
Caption: General Synthetic Workflow for Pyrimidine TKIs.
Indole and Pyrrolo[2,3-d]pyrimidine-Based Tyrosine Kinase Inhibitors
The indole nucleus and its bioisostere, the pyrrolo[2,3-d]pyrimidine core, are prevalent in a number of TKIs, including sunitinib and ruxolitinib. These scaffolds are versatile and can be functionalized to target a variety of kinases.
Key Intermediates and Synthesis
For pyrrolo[2,3-d]pyrimidine-based inhibitors, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate. For indole-based inhibitors like sunitinib, a key intermediate is 5-fluoroindolin-2-one .
Experimental Protocols
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Step 1: The synthesis can start from 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Step 2: A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride (POCl₃), and a high-boiling solvent like toluene is prepared.
-
Step 3: An amine base, such as N,N-diisopropylethylamine, is added portion-wise.
-
Step 4: The reaction is heated (e.g., to 50°C) until the starting material is consumed.
-
Step 5: The product is isolated by cooling the reaction mixture, adjusting the pH, and filtering the resulting solid. The crude product is then washed and dried. This process can yield the desired intermediate with a purity of over 99%.[7]
Synthesis of 5-fluoroindolin-2-one
The synthesis of this key intermediate for sunitinib is a multi-step process, with various reported routes. One common approach involves the cyclization of a substituted aniline precursor.
Data Presentation
| Compound | Key Intermediate | Target Kinase(s) | IC50 (nM) | Overall Yield |
| Sunitinib | 5-Fluoroindolin-2-one; 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 2-10 (for various kinases) | ~67%[8] |
| Ruxolitinib | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine; (3R)-cyclopentyl-3-oxopropanenitrile | JAK1, JAK2 | 3.3, 2.8 | Varies by route[9] |
Visualization
Caption: Synthetic Workflow for Sunitinib (Indole-based).
Caption: Synthetic Workflow for Ruxolitinib (Pyrrolo[2,3-d]pyrimidine-based).
Conclusion
The efficient and scalable synthesis of key intermediates is a critical component of the drug discovery and development pipeline for novel protein tyrosine kinase inhibitors. The quinazoline, pyrimidine, and indole-based scaffolds continue to be fertile ground for the development of new therapeutics. A thorough understanding of the synthetic routes to key intermediates such as 4-chloroquinazolines, 2,4-dichloropyrimidines, and functionalized indoles and pyrrolo[2,3-d]pyrimidines, as detailed in this guide, is essential for the rapid and cost-effective production of new drug candidates. The provided protocols, data, and visualizations serve as a valuable resource for chemists and pharmacologists working to advance the field of targeted cancer therapy.
References
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Starting Materials for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate starting material is a cornerstone of synthetic strategy in the development of bioactive molecules and active pharmaceutical ingredients (APIs). This decision profoundly influences the efficiency, cost-effectiveness, stereochemical control, and environmental impact of a synthetic route. This technical guide provides an in-depth analysis of key strategies for sourcing starting materials, illustrated through detailed case studies of prominent bioactive molecules. We will explore the utilization of readily available natural products from the chiral pool, the application of biocatalysis for asymmetric synthesis, the principles of green chemistry to improve atom economy, the efficiency of multicomponent reactions, and the power of combinatorial chemistry for library generation. Each strategy is accompanied by detailed experimental protocols for key transformations, quantitative data summarized in comparative tables, and workflow diagrams generated using Graphviz to provide a comprehensive resource for researchers in drug discovery and development.
Core Strategies for Selecting Starting Materials
The journey from a simple precursor to a complex bioactive molecule is guided by the principles of retrosynthetic analysis, where the target molecule is deconstructed into progressively simpler, and ideally commercially available, starting materials.[1][2][3] The choice of these initial building blocks is pivotal and generally falls into several strategic categories.
-
Chiral Pool Synthesis: This powerful strategy leverages the abundance of enantiomerically pure compounds from nature, such as amino acids, sugars, terpenes, and alkaloids.[4][5][6] By starting with a molecule that already contains some of the required stereocenters, chemists can significantly shorten synthetic sequences and avoid challenging asymmetric transformations.[7][8]
-
Asymmetric Synthesis from Achiral Precursors: When a suitable chiral starting material is not available, chirality must be introduced during the synthesis. This is achieved through asymmetric synthesis, which converts an achiral unit into a chiral one, resulting in an unequal mixture of stereoisomers.[9][10] This often involves the use of chiral catalysts, auxiliaries, or reagents.[11][12]
-
Biocatalysis: Utilizing enzymes as catalysts offers a highly selective and environmentally friendly approach to synthesis.[13][14] Enzymes can perform complex transformations with exquisite chemo-, regio-, and stereoselectivity under mild conditions, often outperforming traditional chemical methods.[15][16] This strategy is particularly valuable for creating chiral amines and alcohols.
-
Green Chemistry Approaches: Driven by the need for sustainable processes, green chemistry focuses on maximizing atom economy, using less hazardous chemicals, and reducing waste.[17][18][19] This can involve choosing starting materials that lead to shorter, more efficient routes, and employing catalytic rather than stoichiometric reagents.[20][21]
-
Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials.[22][23] This approach is highly efficient, reduces the number of synthetic steps, and allows for the rapid generation of molecular complexity.[24]
-
Combinatorial Chemistry: This strategy focuses on the rapid synthesis of large libraries of related compounds from a set of common building blocks.[25][26] It is a powerful tool in drug discovery for identifying new lead compounds by systematically varying the components of a core scaffold.[27][28]
Case Studies in Bioactive Molecule Synthesis
The following case studies provide practical examples of the starting material strategies discussed above. Each section includes a brief introduction, a detailed experimental protocol for a key synthetic step, a table with relevant quantitative data, and a workflow diagram.
Oseltamivir (Tamiflu®): Chiral Pool Synthesis
The commercial synthesis of the antiviral drug Oseltamivir is a classic example of chiral pool synthesis, starting from (-)-shikimic acid, a readily available natural product.[6] This starting material provides the correct stereochemistry for three of the required stereocenters, greatly simplifying the synthesis.
This procedure is adapted from the Roche synthesis.[19][27]
-
Preparation of the Reaction Mixture: The trimesylate of ethyl shikimate (1 equivalent) is dissolved in a mixture of acetone and water (e.g., 5:1 v/v).
-
Addition of Azide: Sodium azide (NaN₃, 4 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at 0°C for approximately 1-4 hours, while being monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the azido-dimesylate product.
| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Reference |
| Roche Industrial | (-)-Shikimic Acid | ~8 | ~47% | [19][27] |
| Trost Synthesis | Bicyclic Lactone | 8 | ~30% | [25][29] |
| Corey Synthesis | Butadiene & Acrylic Acid | ~12 | Not reported | [6] |
Sitagliptin: Biocatalysis and Asymmetric Synthesis
The synthesis of the anti-diabetic drug Sitagliptin showcases the power of biocatalysis. An early synthesis relied on asymmetric hydrogenation using a rhodium catalyst. However, a greener, more efficient second-generation process was developed by Merck and Codexis, which employs an evolved transaminase enzyme to directly convert a prochiral ketone into the desired chiral amine with extremely high enantioselectivity.[30][31]
This protocol is a generalized representation based on the process developed by Merck and Codexis.[11][13][31]
-
Biocatalyst Preparation: A buffer solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the evolved (R)-selective transaminase enzyme (e.g., 6 g/L) and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 g/L).
-
Reaction Setup: Pro-sitagliptin ketone (1 equivalent, e.g., 200 g/L) is dissolved in a suitable organic solvent like DMSO. Isopropylamine (as the amine donor) is added to the enzyme solution.
-
Reaction Conditions: The ketone solution is added to the enzyme mixture. The reaction is maintained at a specific temperature (e.g., 40-45°C) and pH with gentle agitation for approximately 24 hours.
-
Work-up and Isolation: After the reaction reaches completion (>99% conversion), the pH is adjusted to quench the reaction and precipitate the enzyme. The product is then extracted into an organic solvent (e.g., methyl tert-butyl ether), and the solvent is removed under reduced pressure. The resulting (R)-Sitagliptin is then typically converted to its phosphate salt.
| Synthesis Route | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |
| 1st Generation (Merck) | Asymmetric Hydrogenation (Rh catalyst) | High | ~95% (before crystallization) | [31] |
| 2nd Generation (Merck/Codexis) | Biocatalytic Transamination | ~92% | >99.95% | [13][30] |
Ibuprofen: Green Chemistry Synthesis
The synthesis of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen is a textbook example of the evolution towards greener manufacturing processes. The original Boots synthesis was a six-step process with poor atom economy. The BHC Company (Boots-Hoechst-Celanese) developed a three-step catalytic process that significantly reduces waste and improves efficiency.[22]
References
- 1. synarchive.com [synarchive.com]
- 2. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost [organic-chemistry.org]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. Development of a concise synthesis of (-)-oseltamivir (Tamiflu). | Semantic Scholar [semanticscholar.org]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistryforsustainability.org [chemistryforsustainability.org]
- 15. researchgate.net [researchgate.net]
- 16. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. epa.gov [epa.gov]
- 26. epa.gov [epa.gov]
- 27. researchgate.net [researchgate.net]
- 28. arkat-usa.org [arkat-usa.org]
- 29. tandfonline.com [tandfonline.com]
- 30. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
Methodological & Application
Applications of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, also known as N-Boc-3,3-dimethyl-4-piperidone, is a valuable synthetic intermediate in organic chemistry and drug discovery. The piperidine ring is a privileged scaffold, appearing in numerous pharmaceuticals and biologically active compounds. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactions at other positions of the ring, while the ketone functionality at the 4-position serves as a versatile handle for a variety of chemical transformations. The gem-dimethyl group at the 3-position introduces conformational rigidity and steric hindrance, which can be exploited to achieve specific stereochemical outcomes in downstream reactions and to modulate the pharmacological properties of target molecules.
This document provides an overview of the applications of this compound in organic synthesis, including its preparation and key reactions, along with detailed experimental protocols.
Synthesis of this compound
A plausible synthetic route to this compound involves the alkylation of the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Enolate Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (2.2 eq) portionwise. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Alkylation: Methyl iodide (2.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Applications in the Synthesis of Complex Molecules
The ketone functionality of this compound is a key feature that allows for its use in a variety of synthetic transformations to build more complex molecular architectures.
Olefination Reactions (e.g., Wittig Reaction)
The ketone can be converted to an exocyclic double bond through olefination reactions, such as the Wittig reaction. This transformation is crucial for introducing new carbon-carbon bonds and further functionalization.
Caption: General scheme of a Wittig reaction.
Experimental Protocol: Wittig Olefination (General Procedure)
-
Ylide Generation:
-
To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere, is added a strong base (e.g., n-butyllithium, sodium hydride, or lithium hydroxide) (1.1 eq) at 0 °C or room temperature.[1][2]
-
The resulting mixture is stirred for 30-60 minutes to generate the phosphorus ylide.[2]
-
-
Olefination:
-
A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C or room temperature.
-
The reaction mixture is stirred for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).[1]
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired alkene.
-
Table 1: Examples of Wittig Reaction Conditions (Adapted from similar substrates)
| Phosphonium Salt | Base | Solvent | Temperature | Typical Yield | Reference |
| (Carbomethoxymethyl)triphenylphosphonium chloride | Ag₂CO₃ | Acetonitrile | Room Temp. | High | |
| Benzyltriphenylphosphonium bromide | LiOH | Isopropyl alcohol | Room Temp. | Good | [1] |
| Methyltriphenylphosphonium bromide | Amberlite Resin | DMF | 95 °C | High |
Synthesis of Spirocyclic Compounds
The ketone functionality is an excellent starting point for the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.[3] A common strategy involves the reaction of the piperidone with a bifunctional reagent that can react with the ketone and subsequently cyclize.
References
Application Notes and Protocols: The Versatile Role of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, gem-dimethyl substituted piperidone core, combined with the versatile Boc-protecting group, offers a unique scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this valuable intermediate in the development of novel therapeutics, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors, opioid receptor modulators, and spirocyclic compounds with anticancer and antiprotozoal activity.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention. While a direct precursor role for the 3,3-dimethyl derivative in approved JAK inhibitors is less documented, the closely related analog, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of Tofacitinib, a potent JAK inhibitor.[1] The 3,3-dimethyl scaffold offers an alternative substitution pattern for the development of novel JAK inhibitors with potentially altered selectivity and pharmacokinetic profiles.
Signaling Pathway
Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.
Application in the Synthesis of Opioid Receptor Modulators
Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids, playing a crucial role in pain perception. The development of selective opioid receptor modulators is a key strategy for achieving potent analgesia while minimizing adverse effects such as respiratory depression and dependence. The 3,3-dimethylpiperidine scaffold is a core component of potent and selective opioid receptor antagonists.
A notable example is JDTic, a potent and selective kappa-opioid receptor antagonist, which features a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. While not directly synthesized from the title compound, its structure highlights the importance of the dimethylpiperidine motif in achieving high affinity and selectivity for opioid receptors.
Signaling Pathway
Caption: Simplified Opioid Receptor Signaling Pathway.
Quantitative Data: Kappa-Opioid Receptor Antagonists
The following table summarizes the binding affinities of JDTic and its analogs, demonstrating the impact of substitutions on the piperidine-containing scaffold.
| Compound | Ke (nM) at κ-opioid receptor |
| JDTic | 0.03 |
| (3R)-7-hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 0.03 |
| (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl)]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 0.03 |
| (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 0.037 |
Application in the Synthesis of Spirocyclic Compounds
Spirocyclic scaffolds are of increasing interest in drug discovery due to their three-dimensional architecture, which can lead to improved target selectivity and physicochemical properties. This compound is an excellent starting material for the synthesis of spiro-piperidine derivatives, particularly spiro-oxindoles, which have demonstrated potent anticancer and antiprotozoal activities.
Spiro-Piperidine Derivatives as MDM2-p53 Inhibitors
The interaction between the murine double minute 2 (MDM2) homolog and the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Inhibition of this interaction can restore p53 function in cancer cells, leading to tumor growth inhibition. Spiro-oxindole derivatives incorporating a piperidine moiety have emerged as potent inhibitors of the MDM2-p53 interaction.
Caption: Inhibition of the MDM2-p53 Interaction.
Spiro-Piperidine Derivatives with Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. New therapeutic agents are urgently needed due to the limitations of current treatments. Spiro-piperidine derivatives have shown promising in vitro activity against Leishmania major.
The following table presents the in vitro activity of synthesized spiro-piperidine derivatives against the amastigote form of Leishmania major.
| Compound | IC50 (µM) |
| 8a | 0.89 |
| 9a | 0.50 |
| Miltefosine (Standard) | 8.08 |
Experimental Protocols
General Workflow for Synthesis of Bioactive Molecules
Caption: General synthetic workflow.
Protocol 1: Synthesis of Spiro[indole-3,4'-piperidine] Derivatives (Adapted)
This protocol is adapted for the use of this compound in a one-pot, three-component reaction to synthesize spiro-oxindole piperidine derivatives.
Materials:
-
This compound
-
Isatin (or substituted isatin)
-
Malononitrile
-
[bmim]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) or other suitable ionic liquid
-
Ethanol
Procedure:
-
To a mixture of isatin (1 mmol) and malononitrile (1 mmol) in [bmim]BF4 (2 mL), add this compound (1 mmol).
-
Stir the reaction mixture at 80 °C for the appropriate time (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture, and the product will precipitate.
-
Filter the solid product, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure spiro[indole-3,4'-piperidine] derivative.
Note: This is an adapted protocol and may require optimization of reaction conditions such as temperature, reaction time, and the specific ionic liquid used.
Protocol 2: Reductive Amination for the Synthesis of 4-Amino-piperidine Derivatives (General)
This general protocol can be used to introduce a variety of amine substituents at the 4-position of the piperidine ring, which can then be further elaborated to target molecules.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in anhydrous DCE or THF.
-
If the amine is a salt, add a suitable base (e.g., triethylamine) to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS), typically for 1-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-piperidine derivative.
This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant compounds. Its utility in constructing complex scaffolds such as those found in JAK inhibitors, opioid receptor modulators, and spirocyclic compounds underscores its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this intermediate in the development of novel therapeutics.
References
Application Notes and Protocols for N-Boc-3,3-dimethyl-4-piperidone in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and synthetic utility of N-Boc-3,3-dimethyl-4-piperidone, a valuable building block for the synthesis of novel chemical entities. Due to the limited availability of specific experimental data for this sterically hindered ketone, the following protocols are adapted from established procedures for analogous, non-gem-dimethylated piperidones. Researchers should consider these as starting points, with the understanding that optimization of reaction conditions may be necessary to account for the increased steric hindrance imparted by the 3,3-dimethyl substitution.
Overview and Potential Applications
N-Boc-3,3-dimethyl-4-piperidone is a versatile synthetic intermediate. The piperidine scaffold is a common motif in a vast number of FDA-approved drugs and biologically active natural products. The presence of the gem-dimethyl group at the 3-position introduces a conformational rigidity and steric bulk that can be exploited to enhance binding affinity, selectivity, and metabolic stability of drug candidates.
Potential therapeutic areas for compounds derived from N-Boc-3,3-dimethyl-4-piperidone include:
-
Inflammation and Pain: Derivatives of 3,3-dimethyl substituted N-aryl piperidines have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1]
-
Oncology: The piperidone core can be elaborated into various heterocyclic systems with potential cytotoxic and anti-proliferative activities.
-
Neuroscience: Piperidine-based structures are prevalent in centrally acting agents, and the unique substitution pattern of this building block could lead to novel ligands for various receptors and transporters.
Key Synthetic Transformations and Protocols
The carbonyl group at the 4-position and the Boc-protected nitrogen offer multiple avenues for chemical modification. Key reactions include reductive amination, olefination, and spirocycle formation.
Reductive Amination
Reductive amination is a powerful tool for introducing diverse amine substituents at the 4-position of the piperidine ring. The steric hindrance at the 3-position may necessitate more forcing reaction conditions or the use of specific catalysts to achieve good yields.
Experimental Protocol (Adapted from N-Boc-4-piperidone)
-
Reaction: To a solution of N-Boc-3,3-dimethyl-4-piperidone (1.0 eq.) and a primary or secondary amine (1.2 eq.) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added a reducing agent. For sterically hindered ketones, sodium triacetoxyborohydride is often a mild and effective choice. Alternatively, catalytic hydrogenation over palladium on carbon can be employed.[2]
-
Conditions: The reaction is typically stirred at room temperature for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS. For less reactive amines or due to the steric hindrance of the ketone, heating may be required.
-
Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of N-Boc-3,3-dimethyl-4-piperidone.
Quantitative Data (Analogous Reactions with N-Boc-4-piperidone):
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Sodium triacetoxyborohydride | Dichloromethane | 16 | ~85 | Adapted from[3] |
| 3,4-Dichloroaniline | Sodium triacetoxyborohydride | Dichloromethane | 18 | ~90 | Adapted from[3] |
| Methylamine | Sodium triacetoxyborohydride | Methanol | 12 | ~75 | General Protocol |
Note: Yields are approximate and based on reactions with the less sterically hindered N-Boc-4-piperidone. Optimization will likely be required for N-Boc-3,3-dimethyl-4-piperidone.
Wittig Reaction
The Wittig reaction allows for the introduction of a carbon-carbon double bond at the 4-position, providing access to a variety of exocyclic alkenes which can be further functionalized. The reactivity of the ketone may be diminished by the adjacent gem-dimethyl group, potentially requiring more reactive ylides or longer reaction times.
Experimental Protocol (General Procedure)
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium or potassium tert-butoxide) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.[4][5][6]
-
Reaction: A solution of N-Boc-3,3-dimethyl-4-piperidone in the same anhydrous solvent is added to the ylide solution, and the reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Workflow for the Wittig Reaction:
Caption: General workflow for the Wittig olefination of N-Boc-3,3-dimethyl-4-piperidone.
Quantitative Data (Analogous Reactions with N-Boc-4-piperidone):
| Ylide | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ph3P=CH2 | n-BuLi | THF | 4 | ~80 | General Protocol |
| Ph3P=CHCO2Et | NaH | THF | 12 | ~90 | General Protocol |
Note: Yields are based on reactions with the less sterically hindered N-Boc-4-piperidone and may be lower for the 3,3-dimethyl analog.
Synthesis of Spirocyclic Piperidines
The carbonyl group of N-Boc-3,3-dimethyl-4-piperidone is a key functional handle for the construction of spiropiperidines, a class of compounds with increasing importance in medicinal chemistry due to their three-dimensional architecture.[7]
Experimental Protocol (Adapted Bucherer-Bergs Reaction for Spirohydantoins)
-
Reaction: N-Boc-3,3-dimethyl-4-piperidone, potassium cyanide, and ammonium carbonate are combined in a mixture of ethanol and water.
-
Conditions: The mixture is heated in a sealed vessel (e.g., a pressure vessel or a sealed tube) to a temperature of 80-120 °C for 12-24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water, and the precipitated product is collected by filtration, washed with water, and dried. The crude spirohydantoin can be recrystallized for further purification.
Workflow for Spirohydantoin Formation:
References
- 1. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reductive Amination of N-Boc-3,3-dimethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details a comprehensive protocol for the reductive amination of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (N-Boc-3,3-dimethyl-4-piperidone), a valuable building block in the synthesis of complex nitrogen-containing scaffolds. The protocol primarily focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers high yields and broad functional group tolerance.
The 3,3-dimethyl substitution on the piperidone ring introduces steric hindrance, which can influence reactivity and diastereoselectivity compared to the unsubstituted parent ketone. Understanding and optimizing the reaction conditions for this specific substrate is therefore crucial for achieving desired synthetic outcomes.
Reaction Principle
The reductive amination of N-Boc-3,3-dimethyl-4-piperidone proceeds in a one-pot fashion. The ketone first reacts with a primary or secondary amine to form a transient iminium ion intermediate. The mild reducing agent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding amine product. Acetic acid is often employed as a catalyst to facilitate the formation of the iminium ion, particularly with less reactive ketones.
Experimental Protocols
General Procedure for Reductive Amination
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline, or other primary/secondary amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware for work-up and purification
Protocol:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3,3-dimethyl-4-piperidone (1.0 eq).
-
Dissolve the ketone in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 eq) to liberate the free amine.
-
For less reactive amines or the sterically hindered ketone, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired amine.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of N-Boc-3,3-dimethyl-4-piperidone with various amines.
| Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid | 16 | 85 |
| Aniline | NaBH(OAc)₃ | DCM | Acetic Acid | 24 | 78 |
| Methylamine | NaBH(OAc)₃ | THF | - | 12 | 92 |
| Cyclopropylamine | NaBH(OAc)₃ | DCE | Acetic Acid | 20 | 81 |
Note: The data presented in this table are representative examples and actual yields may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination of N-Boc-3,3-dimethyl-4-piperidone.
Caption: General workflow for the reductive amination protocol.
Reaction Mechanism
The diagram below outlines the mechanistic pathway of the reductive amination process.
Caption: Simplified mechanism of reductive amination.
Safety and Handling
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a moisture-sensitive and combustible solid. Handle in a well-ventilated fume hood and avoid contact with water and strong acids.
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
The reaction quench with aqueous sodium bicarbonate can generate gas (CO₂). Add the quenching solution slowly to control the effervescence.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the amount of reducing agent to 1.5-2.0 equivalents. For sterically hindered or electron-deficient amines, increasing the reaction time or temperature (e.g., to 40-50 °C) may be beneficial. The addition of acetic acid is often crucial for driving the formation of the iminium ion with hindered ketones.
-
Incomplete Reaction: If starting material remains, ensure all reagents are anhydrous, as moisture can decompose the reducing agent. A fresh bottle of sodium triacetoxyborohydride may be required.
-
Side Product Formation: Over-alkylation of primary amines to form tertiary amines is a potential side reaction, though it is generally slow with NaBH(OAc)₃. If this is observed, using a slight excess of the ketone or adding the amine slowly to the reaction mixture can help to minimize this.
By following this detailed protocol, researchers can reliably synthesize a variety of substituted 4-amino-N-Boc-3,3-dimethylpiperidine derivatives, which are valuable intermediates for the development of novel therapeutics.
Application Notes and Protocols: Synthesis of Spirocycles from tert-Butyl 3,3-Dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various spirocyclic scaffolds utilizing the versatile building block, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. The inherent three-dimensional nature of spirocycles makes them attractive motifs in modern drug discovery, offering the potential for enhanced target affinity, selectivity, and improved physicochemical properties. The protocols outlined below describe the synthesis of spiro-epoxides, spiro-pyrrolidine-oxindoles, and spiro-thiazolidinones.
Synthesis of Spiro-Epoxides via Corey-Chaykovsky Reaction
Spiro-epoxides are valuable intermediates that can be further functionalized to introduce diverse substituents. The Corey-Chaykovsky reaction provides a robust method for the conversion of the ketone in this compound to the corresponding spiro-epoxide.
Experimental Protocol:
Materials:
-
This compound
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMSO and stir the suspension at room temperature.
-
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the suspension. The reaction is exothermic and the temperature should be maintained below 25 °C.
-
Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Cool the ylide solution to 0 °C in an ice bath and add the solution of the piperidone dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-epoxide.
Expected Results:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Typical Yield |
| tert-Butyl 3,3-dimethyl-1-oxa-7-azaspiro[2.5]octane-7-carboxylate | This compound | Trimethylsulfoxonium iodide, Sodium hydride | DMSO, Toluene | 12-16 hours | 75-85% |
Reaction Pathway:
Caption: Corey-Chaykovsky epoxidation pathway.
Synthesis of Spiro-pyrrolidine-oxindoles via 1,3-Dipolar Cycloaddition
Spiro-pyrrolidine-oxindoles are a prominent class of heterocyclic compounds with significant biological activities. A multi-component 1,3-dipolar cycloaddition reaction offers an efficient route to this scaffold.
Experimental Protocol:
Materials:
-
This compound
-
Isatin
-
Sarcosine (N-methylglycine)
-
Methanol
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq).
-
Add methanol as the solvent and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Results:
| Product | Starting Materials | Solvent | Reaction Time | Typical Yield |
| tert-Butyl 1'-methyl-2-oxo-3,3-dimethylspiro[indoline-3,4'-piperidine]-1-carboxylate (and regioisomer) | This compound, Isatin, Sarcosine | Methanol | 4-6 hours | 60-75% |
Experimental Workflow:
Caption: Workflow for spiro-oxindole synthesis.
Synthesis of Spiro-thiazolidinones
Spiro-thiazolidinones are another important class of heterocyclic compounds with a wide range of pharmacological applications. They can be synthesized through a one-pot, multi-component reaction.
Experimental Protocol:
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Thioglycolic acid
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the chosen amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the mixture to reflux and azeotropically remove water for 2-3 hours to form the imine intermediate.
-
After cooling the reaction mixture, add thioglycolic acid (1.2 eq).
-
Heat the mixture again to reflux with the Dean-Stark trap for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Expected Results:
| Product | Starting Materials | Solvent | Reaction Time | Typical Yield |
| tert-Butyl 3'-(substituted)-3,3-dimethyl-2'-oxospiro[piperidine-4,4'-thiazolidine]-1-carboxylate | This compound, Amine, Thioglycolic acid | Toluene | 6-9 hours | 65-80% |
Logical Relationship of Reaction Steps:
Caption: Logical steps in spiro-thiazolidinone synthesis.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
Application Notes and Protocols: The Role of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] Within this class of building blocks, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate stands out as a versatile intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The presence of the gem-dimethyl group at the 3-position can impart conformational rigidity and improved metabolic stability, while the ketone at the 4-position and the Boc-protected nitrogen provide handles for further chemical modifications.
These application notes provide a comprehensive overview of the utility of this compound and its derivatives in the synthesis of kinase inhibitors, supported by experimental protocols and quantitative data.
Application in Kinase Inhibitor Synthesis
The structural features of this compound make it an attractive starting material for the synthesis of various kinase inhibitors. The ketone functionality allows for the introduction of amine substituents through reductive amination, a key step in building the core structures of many kinase inhibitors. The gem-dimethyl group can enhance binding affinity and selectivity by occupying specific hydrophobic pockets in the kinase active site.
Janus Kinase (JAK) Inhibitors
A prominent example of the application of related piperidine scaffolds is in the synthesis of Janus kinase (JAK) inhibitors. For instance, a structurally similar intermediate, tert-butyl (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate, is a key building block in the synthesis of Tofacitinib , a potent JAK inhibitor used in the treatment of autoimmune diseases.[2] The synthesis of such inhibitors often involves the coupling of a substituted piperidine with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Piperidine derivatives are also integral to the structure of several Anaplastic Lymphoma Kinase (ALK) inhibitors. While a direct synthesis of a marketed ALK inhibitor from this compound is not prominently documented, the core structure is present in many potent ALK inhibitors, highlighting the importance of this scaffold in targeting this kinase.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Similarly, the 3,3-dimethylpiperidine moiety can be found in the design of Bruton's Tyrosine Kinase (BTK) inhibitors. The conformational constraint provided by the gem-dimethyl group can be advantageous in achieving high potency and selectivity for the BTK active site.
Quantitative Data: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
| Compound ID | mPGES-1 IC50 (nM) | Human Whole Blood (HWB) IC50 (nM) |
| 1 | 100 | 200 |
| 2 | 50 | 100 |
| 3 | 25 | 50 |
| 4 | 10 | 20 |
| 5 | 7 | 15 |
Experimental Protocols
A crucial step in utilizing this compound for kinase inhibitor synthesis is the introduction of an amino group at the 4-position via reductive amination. This is followed by coupling with a suitable heterocyclic core.
Key Experiment: Reductive Amination of this compound
Objective: To synthesize tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate as a key intermediate for kinase inhibitor synthesis.
Materials:
-
This compound
-
Ammonium acetate or primary amine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine hydrochloride (1.2 eq) or ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors that can be synthesized using piperidine-based scaffolds.
Caption: The JAK-STAT signaling pathway, a target for inhibitors like Tofacitinib.
Caption: The ALK signaling pathway, implicated in various cancers.
Caption: The BTK signaling pathway, crucial for B-cell development and function.
Caption: The mPGES-1 pathway in prostaglandin E2 synthesis and inflammation.
Conclusion
This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its inherent structural features, including the conformationally restricting gem-dimethyl group and the synthetically malleable ketone and Boc-protected amine, provide medicinal chemists with a powerful tool for designing novel and potent therapeutic agents. The provided protocols and data serve as a foundation for researchers to explore the full potential of this important synthetic intermediate in the development of next-generation kinase inhibitors.
References
Application Notes and Protocols for the Large-Scale Synthesis of Optically Active tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredients. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two primary strategies: asymmetric synthesis via rhodium-catalyzed reaction and a classical approach involving the synthesis of a racemic mixture followed by chiral resolution. These methods are designed to be scalable and provide high enantiomeric purity.
Introduction
The 3-methyl-4-oxopiperidine moiety is a significant pharmacophore found in a variety of biologically active molecules. The synthesis of enantiomerically pure forms of this scaffold is of paramount importance in drug discovery and development to ensure target specificity and minimize off-target effects. This application note outlines scalable and efficient synthetic routes to obtain optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
Method 1: Asymmetric Synthesis via Rhodium-Catalyzed Carbometalation
This modern approach utilizes a rhodium-catalyzed asymmetric reductive Heck-type reaction to introduce the methyl group at the C3 position with high enantioselectivity.[1][2][3] The general strategy involves the preparation of a dihydropyridine precursor followed by the key asymmetric carbometalation step.[1][2]
Overall Synthetic Pathway
Caption: Asymmetric synthesis of the target compound via Rh-catalyzed carbometalation.
Experimental Protocol
Step 1: Synthesis of N-Boc-1,2-dihydropyridine
-
To a solution of pyridine in an appropriate aprotic solvent, add phenyl chloroformate at low temperature (-78 °C).
-
After stirring for 1 hour, add a solution of sodium borohydride and di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-Boc-1,2-dihydropyridine.
Step 2: Rhodium-Catalyzed Asymmetric Methylation [4]
-
In a glovebox, charge a reaction vessel with [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).[4]
-
Add anhydrous toluene, followed by an aqueous solution of cesium hydroxide (CsOH).[4]
-
Stir the mixture at 70 °C for 10 minutes.
-
Add methylboronic acid (3.0 equivalents) followed by N-Boc-1,2-dihydropyridine (1.0 equivalent).[4]
-
Stir the reaction at 70 °C for 20 hours.[4]
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of silica gel.
-
Concentrate the filtrate and purify by flash chromatography to obtain the enantioenriched tetrahydropyridine intermediate.
Step 3: Oxidation to the Ketone
-
Dissolve the tetrahydropyridine intermediate in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents) at 0 °C.
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction and work up to isolate the crude product.
-
Purify by column chromatography to yield the final optically active product.
Data Summary
| Step | Reactants | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (%) |
| 1 | Pyridine, Phenyl Chloroformate, NaBH₄, Boc₂O | - | 70-80 | - |
| 2 | N-Boc-1,2-dihydropyridine, Methylboronic acid | [Rh(cod)OH]₂/(S)-SEGPHOS, CsOH | 80-90 | >95 |
| 3 | Enantioenriched tetrahydropyridine | Dess-Martin Periodinane | 85-95 | >95 |
Method 2: Racemic Synthesis and Chiral Resolution
This classical and often more scalable approach involves the synthesis of the racemic compound, which is then separated into its constituent enantiomers. The synthesis of the racemic target can be efficiently achieved from N-Boc-4-piperidone via a dicarboxylate intermediate.[5]
Overall Synthetic Pathway
Caption: Racemic synthesis and subsequent chiral resolution workflow.
Experimental Protocol
Step 1: Synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate [5]
-
Suspend sodium hydride (60% in mineral oil, 3.5 equivalents) in anhydrous toluene under a nitrogen atmosphere.[5]
-
Slowly add dimethyl carbonate (2.0 equivalents) dropwise over 30 minutes.[5]
-
After adding a few drops of methanol, add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous toluene dropwise while maintaining the temperature at 80 °C.[5]
-
Stir the reaction mixture at 80 °C for 3 hours.[5]
-
Cool the mixture to 0 °C and adjust the pH to 6-6.5 with acetic acid.[5]
-
Dilute with water and adjust the pH to 8 with 5% sodium hydroxide solution.
-
Separate the toluene layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dicarboxylate product, which can often be used without further purification.[5]
Step 2: Decarboxylation to Racemic tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
-
Heat the crude dicarboxylate intermediate from the previous step in a suitable high-boiling solvent (e.g., DMSO or xylene) with a catalytic amount of acid or base, or simply under thermal conditions.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture and perform an appropriate work-up to isolate the crude racemic product.
-
Purify by column chromatography to obtain the pure racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
Step 3: Chiral Resolution
The racemic mixture can be resolved using several techniques suitable for large-scale separation:
-
Preparative Supercritical Fluid Chromatography (SFC): This is a highly efficient method for chiral separations on a large scale. The racemic mixture is passed through a chiral stationary phase using supercritical CO₂ as the mobile phase.
-
Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase B (CAL-B), can be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.[6]
-
Diastereomeric Salt Formation: The ketone can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure ketone.
Data Summary
| Step | Reactants | Reagents | Yield (%) |
| 1 | N-Boc-4-piperidone, Dimethyl carbonate | NaH, Toluene, Methanol, Acetic acid, NaOH | ~80 |
| 2 | Dicarboxylate intermediate | Heat/Acid or Base | 70-85 |
| 3 | Racemic product | Chiral SFC column or Enzyme (e.g., CAL-B) | ~45 (per enantiomer) |
Conclusion
The choice between an asymmetric synthesis and a racemic approach with subsequent resolution depends on factors such as available equipment, cost of catalysts and reagents, and desired scale. The rhodium-catalyzed asymmetric method offers an elegant and highly enantioselective route, while the racemic synthesis followed by chiral resolution can be a robust and cost-effective strategy for large-scale production. Both protocols provide access to the valuable optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a critical intermediate for the pharmaceutical industry.
References
N-Boc-4-piperidone as a precursor in fentanyl synthesis.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical research. The information is tailored for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most frequently cited method is the direct α,α'-dimethylation of a pre-formed piperidone ring. This synthesis starts with the commercially available N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) and involves a base-mediated double alkylation at the C-3 position using an alkylating agent like iodomethane.[1]
Q2: My reaction yield is significantly low. What are the primary causes?
A2: Low yields in this synthesis are a common issue, with some reported procedures achieving only around 32%.[1] The primary causes include:
-
Incomplete Dimethylation: The reaction may stop at the mono-methylated intermediate, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
-
Base Inactivity: The base used, typically sodium hydride (NaH), is highly sensitive to moisture. If it has degraded, it will be ineffective at deprotonating the piperidone ring for alkylation.
-
Side Reactions: The enolate intermediate can participate in side reactions, such as intermolecular condensations, although this is less common under dilute conditions.
-
Difficult Purification: Separating the desired dimethylated product from the mono-methylated byproduct and unreacted starting material can be challenging, leading to significant material loss during isolation.[1]
Q3: How can I improve the conversion to the desired dimethylated product and avoid the mono-methylated byproduct?
A3: To drive the reaction to completion and favor dimethylation, consider the following:
-
Stoichiometry: Ensure at least two equivalents of both the base (e.g., sodium hydride) and the alkylating agent (e.g., iodomethane) are used relative to the starting N-Boc-4-piperidone. A slight excess of both may be beneficial.[1]
-
Base Quality: Use fresh, high-quality sodium hydride (e.g., 60% dispersion in mineral oil) and handle it under strictly anhydrous conditions to prevent deactivation.
-
Reaction Time and Temperature: The reaction may require extended stirring overnight to ensure both methylation steps occur.[1] Gradual warming from 0°C to room temperature can help initiate and complete the reaction.[1]
Q4: What are the best practices for purifying the final product?
A4: Purification can be challenging due to the similar polarities of the starting material, intermediate, and product. One documented method involves removing the solvent and partitioning the residue between ether and water.[1] The final purification of the solid product is often achieved by trituration or recrystallization from a solvent system like ethyl acetate in hexanes, which helps to remove more soluble impurities.[1]
Q5: Are there alternative synthetic routes, such as a Dieckmann condensation, to build the ring system?
A5: While 4-piperidones can be synthesized via intramolecular cyclization methods like the Dieckmann condensation, this approach is more complex for this specific target.[2][3][4][5] It would require a custom-synthesized acyclic diester precursor. Common problems with the Dieckmann route include intermolecular polymerization at high concentrations, the need for strictly anhydrous conditions, and potential side reactions if the wrong base is used.[2][3][6] For this reason, modifying the existing N-Boc-4-piperidone ring is the more straightforward approach.
Synthesis Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive sodium hydride (NaH) due to moisture exposure. 2. Insufficient equivalents of base or alkylating agent. 3. Reaction temperature is too low. | 1. Use fresh, unopened NaH. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon). 2. Use at least 2.1 equivalents of NaH and iodomethane.[1] 3. Allow the reaction to warm to room temperature and stir overnight.[1] |
| Main Product is the Mono-methylated Byproduct | 1. Insufficient amount of base or iodomethane for the second methylation. 2. Short reaction time. | 1. Re-evaluate the stoichiometry. Ensure >2 equivalents of both NaH and iodomethane are used. 2. Extend the reaction time to 12 hours or more and monitor by TLC or GC-MS until the intermediate is consumed.[1] |
| Complex Mixture of Unidentified Products | 1. Presence of water leading to hydrolysis or side reactions. 2. Reaction run at too high a concentration, favoring intermolecular side reactions. | 1. Use anhydrous solvent (e.g., THF) and ensure all reagents are dry. 2. Maintain a reasonably dilute solution to favor the intramolecular reaction. |
| Difficulty in Product Isolation and Purification | 1. Similar polarity of product, starting material, and mono-methylated byproduct. 2. Product is an oil or waxy solid that won't crystallize. | 1. After workup, attempt purification by trituration with a low-polarity solvent system (e.g., 4% ethyl acetate in hexanes) to selectively dissolve impurities.[1] 2. Use a seed crystal if available. Try different solvent systems for crystallization or trituration. If all else fails, careful column chromatography with a shallow gradient may be required. |
Quantitative Data Summary
The following table summarizes the reaction parameters from a literature procedure for the synthesis of this compound.
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-Boc-4-piperidone | Sodium Hydride (2.1 eq.), Iodomethane (>2.1 eq.) | Tetrahydrofuran (THF) | 0°C to Room Temp. | 12 hours | 32% | [1] |
Experimental Protocols
Protocol: α,α'-Dimethylation of N-Boc-4-piperidone[1]
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.1 eq.)
-
Iodomethane (CH₃I) (≥ 2.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-4-piperidone in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add the sodium hydride (60% dispersion) to the cooled solution in a single portion. A cloudy mixture will form. Stir for 10 minutes at 0°C.
-
Slowly add the iodomethane to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Continue stirring vigorously overnight (approximately 12 hours).
-
Monitor the reaction progress using TLC or GC-MS to confirm the consumption of starting material and the mono-methylated intermediate.
Work-up and Purification:
-
Once the reaction is complete, carefully quench any remaining NaH by slowly adding water or isopropanol at 0°C.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Partition the resulting residue between diethyl ether and water.
-
Separate the layers and extract the aqueous phase again with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow solid.
-
Triturate the crude solid with a solution of 4% ethyl acetate in hexanes.
-
Filter the resulting suspension to collect the purified this compound as a cream-colored solid.
Visualizations
Caption: Workflow for the two-step methylation of N-Boc-4-piperidone.
Caption: Reaction pathway showing desired dimethylation and a common incomplete reaction.
Caption: Decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: Purification of tert-Butyl 3,3-Dimethyl-4-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel. A common mobile phase (eluent) system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude product. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q2: How do I determine the optimal eluent composition using TLC?
A2: To determine the best eluent system, spot your crude product on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system should provide a good separation between your desired product and any impurities, with the product having an Rf value between 0.2 and 0.4 for optimal separation on a column. For a related compound, an eluent system of cyclohexane/ethyl acetate/acetic acid (7:3:0.5) resulted in an Rf of 0.29, which can be a good starting point.[1]
Q3: What are the potential impurities I might encounter?
A3: Potential impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials such as N-Boc-4-piperidone and reagents from the methylation step, as well as byproducts from side reactions.
Q4: My purified compound appears as a solid. What is its expected physical state?
A4: this compound is expected to be a solid at room temperature.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect eluent polarity. | Optimize the eluent system using TLC to achieve a larger ∆Rf between the product and impurities. |
| Column overloading. | Use an appropriate amount of crude product for the column size. A general rule is 1g of crude material per 20-100g of silica gel. | |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred. | |
| Product Elutes Too Quickly (High Rf) | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product Elutes Too Slowly or Not at All (Low Rf) | Eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system. |
| Peak Tailing | The basic nitrogen of the piperidine ring may interact with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape. |
| Compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for several hours before developing. If degradation occurs, consider using a different stationary phase like alumina. | |
| Low Recovery | Irreversible adsorption to the silica gel. | The addition of a basic modifier to the eluent can help. |
| The compound is volatile. | Use care during solvent removal (rotary evaporation) by using a lower temperature and appropriate vacuum. | |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
Experimental Protocols
Detailed Methodology for Column Chromatography:
-
Preparation of the Slurry: Based on the amount of crude product, weigh out an appropriate amount of silica gel (typically 40-63 µm particle size). Prepare a slurry by mixing the silica gel with the initial, least polar eluent determined by TLC.
-
Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles. Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Begin elution with the predetermined solvent system. If using a gradient, start with a low polarity eluent and gradually increase the percentage of the more polar solvent. Maintain a consistent flow rate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation of Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: TLC Data for Eluent System Optimization (Hypothetical)
| Hexanes:Ethyl Acetate Ratio | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Separation Quality |
| 9:1 | 0.15 | 0.25 | 0.05 | Poor |
| 8:2 | 0.30 | 0.50 | 0.10 | Good |
| 7:3 | 0.45 | 0.65 | 0.20 | Moderate |
Note: This table is for illustrative purposes. Actual Rf values will need to be determined experimentally.
Visualization
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for N-Boc-3,3-dimethyl-4-piperidone Alkylation
Welcome to the technical support center for the alkylation of N-Boc-3,3-dimethyl-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the C-alkylation at the α-position to the carbonyl group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the α-alkylation of N-Boc-3,3-dimethyl-4-piperidone?
A1: The primary challenge in the α-alkylation of N-Boc-3,3-dimethyl-4-piperidone lies in the efficient and clean formation of the enolate at the C-5 position. Due to the steric hindrance imposed by the gem-dimethyl group at the C-3 position, deprotonation at the C-2 position is disfavored. Therefore, the main focus is on achieving selective and high-yielding alkylation at the less hindered C-5 methylene group while avoiding common side reactions.
Q2: Which base is recommended for the deprotonation of N-Boc-3,3-dimethyl-4-piperidone?
A2: A strong, non-nucleophilic, and sterically hindered base is recommended to ensure rapid and complete deprotonation, forming the kinetic enolate. Lithium diisopropylamide (LDA) is the base of choice for this transformation. Weaker bases, such as sodium ethoxide or sodium hydride, are generally not recommended as they can lead to incomplete deprotonation, resulting in an equilibrium between the ketone and the enolate, which can promote side reactions like aldol condensation.
Q3: Why is a low reaction temperature, such as -78 °C, crucial for this reaction?
A3: Low temperatures are critical for several reasons. Firstly, they prevent the equilibration of the initially formed kinetic enolate to the thermodynamically more stable enolate, ensuring regioselectivity. Secondly, low temperatures minimize the rates of undesirable side reactions, such as aldol condensation and potential O-alkylation. A dry ice/acetone bath is commonly used to maintain a temperature of -78 °C.
Q4: What are the most common side reactions to be aware of during the alkylation of N-Boc-3,3-dimethyl-4-piperidone?
A4: The most common side reactions include:
-
Aldol Condensation: This can occur if the ketone is not fully converted to its enolate, allowing the enolate to attack the carbonyl group of the remaining starting material.
-
O-Alkylation: The enolate is an ambident nucleophile, meaning it can react through either the carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, O-alkylation can become a competing pathway under certain conditions.
-
Polyalkylation: The mono-alkylated product still possesses an acidic proton at the α-position and can undergo a second alkylation. This can be minimized by using a full equivalent of a strong base like LDA to ensure complete conversion of the starting material to the enolate before the addition of the alkylating agent.
-
Elimination: If using a secondary alkyl halide as the electrophile, an E2 elimination reaction can compete with the desired SN2 alkylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive or insufficient base. 2. Presence of proton sources (e.g., water, alcohol) in the reaction mixture. 3. Low reaction temperature for enolate formation is too low for the specific base/substrate combination (unlikely with LDA). | 1. Use freshly prepared or titrated LDA. Ensure the correct stoichiometry (typically 1.05-1.1 equivalents). 2. Use anhydrous solvents and glassware. Dry all reagents thoroughly. 3. While -78 °C is standard, ensure the reaction is allowed to stir for a sufficient time (e.g., 1 hour) for complete enolate formation. |
| Formation of multiple products (TLC/LC-MS analysis) | 1. Polyalkylation. 2. Aldol condensation products. 3. O-alkylation. | 1. Ensure complete formation of the enolate by using at least one equivalent of LDA before adding the alkylating agent. Consider adding the ketone solution slowly to the LDA solution. 2. Use a strong, non-nucleophilic base like LDA to drive the equilibrium completely to the enolate. 3. This is less common with alkyl halides but can be influenced by the solvent and counter-ion. Ensure the use of a non-polar aprotic solvent like THF. |
| Low yield of the desired mono-alkylated product | 1. Competing elimination reaction with the alkyl halide. 2. Steric hindrance from a bulky alkylating agent. 3. Quenching of the enolate before the addition of the alkylating agent. | 1. Use primary alkyl halides whenever possible. For secondary halides, consider alternative coupling strategies. 2. If a bulky alkyl group is required, longer reaction times or slightly elevated temperatures after the addition of the alkylating agent may be necessary, but this should be monitored carefully for side reactions. 3. Ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the process. |
| Reaction is not reproducible | 1. Inconsistent quality or stoichiometry of the base (LDA). 2. Variable amounts of moisture in the reagents or solvent. 3. Inconsistent temperature control. | 1. Standardize the procedure for preparing and titrating LDA. 2. Implement rigorous drying procedures for all solvents and reagents. 3. Use a reliable cooling bath and monitor the internal temperature of the reaction. |
Data Presentation
Table 1: Optimization of Base and Solvent for Alkylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Alkylating Agent (equiv.) | Time (h) | Yield (%) |
| 1 | LDA (1.1) | THF | -78 to rt | CH₃I (1.2) | 4 | ~85-95 |
| 2 | NaH (1.1) | THF | 0 to rt | CH₃I (1.2) | 12 | Low to moderate, mixture of products |
| 3 | KHMDS (1.1) | THF | -78 to rt | CH₃I (1.2) | 4 | ~80-90 |
| 4 | LDA (1.1) | Diethyl Ether | -78 to rt | CH₃I (1.2) | 4 | Moderate |
| 5 | t-BuOK (1.1) | t-BuOH | rt | CH₃I (1.2) | 12 | Low, significant side products |
Note: The yields presented are typical ranges based on general principles of enolate chemistry applied to sterically hindered ketones. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for the α-Alkylation of N-Boc-3,3-dimethyl-4-piperidone
Materials:
-
N-Boc-3,3-dimethyl-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Preparation of LDA solution (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve N-Boc-3,3-dimethyl-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the piperidone to the freshly prepared LDA solution at -78 °C via a cannula or syringe pump over 20-30 minutes.
-
Rinse the flask that contained the piperidone solution with a small amount of anhydrous THF and add this to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
For less reactive alkyl halides, the reaction mixture may be allowed to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated N-Boc-3,3-dimethyl-4-piperidone.
-
Mandatory Visualization
Caption: Workflow for the alpha-alkylation of N-Boc-3,3-dimethyl-4-piperidone.
Caption: Decision tree for troubleshooting low yield in alkylation reactions.
Technical Support Center: Reactions of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for researchers utilizing tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving strong bases, particularly for alpha-functionalization at the C5 position.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion or no reaction when attempting to form the C5 enolate?
A1: The primary challenge is the steric hindrance around the C4-carbonyl group due to the adjacent gem-dimethyl group at C3. This hindrance can make deprotonation at the C5 position difficult. Incomplete deprotonation is a common issue. Refer to our Troubleshooting Guide for Low Enolate Formation for optimization strategies.
Q2: I'm seeing a significant amount of starting material being consumed, but my desired alpha-functionalized product is not forming. What could be the issue?
A2: This scenario suggests that a side reaction is consuming your starting material. The most probable side reactions include:
-
N-Boc Deprotection: Although typically acid-labile, the Boc group can be cleaved under certain basic conditions, especially at elevated temperatures.[1]
-
Decomposition: Harsh basic conditions may lead to decomposition of the piperidone ring.
-
Favorskii Rearrangement: If your reaction conditions involve an intended or contaminant halogen source, subsequent treatment with a strong base can initiate a Favorskii rearrangement, leading to a ring-contracted cyclopentane carboxylic acid derivative.[2][3]
Q3: Is the N-Boc protecting group stable to common strong bases like LDA, KHMDS, or NaHMDS?
A3: The N-Boc group is generally stable to non-nucleophilic amide bases like Lithium Diisopropylamide (LDA) and Potassium/Sodium Hexamethyldisilazide (KHMDS/NaHMDS) at low temperatures (e.g., -78 °C). However, stability can decrease with increasing temperature, prolonged reaction times, or the use of nucleophilic bases like alkoxides (e.g., NaOMe, t-BuOK), which may lead to Boc deprotection.[1]
Q4: My NMR spectrum shows an unexpected product with one less carbon in the ring system. What is this side product?
A4: The formation of a ring-contracted product is a classic indicator of a Favorskii Rearrangement.[3] This occurs when an alpha-halo ketone is treated with a base. Ensure all reagents and solvents are free from halogen contaminants. See the Favorskii Rearrangement Pathway diagram below for a mechanistic explanation.
Troubleshooting Guides
Guide 1: Low Yield of C5 Alpha-Functionalization
This guide addresses low yields when attempting to alkylate, aldol, or otherwise functionalize the C5 position via an enolate intermediate.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete Deprotonation: The base may not be strong enough or may be too sterically hindered to efficiently deprotonate the C5 position. | 1. Switch to a stronger, less-hindered base: If using LDA, consider switching to KHMDS or NaHMDS. 2. Increase Temperature: Slowly warm the reaction from -78 °C to -40 °C or higher to facilitate deprotonation, but monitor for side reactions. 3. Use an Additive: Additives like HMPA or DMPU can increase the basicity of the system (use with caution due to toxicity). |
| Product Mixture | Kinetic vs. Thermodynamic Control: For some substrates, competing enolates can form. While this specific substrate can only enolize at C5, incomplete deprotonation can lead to side reactions. | 1. Strict Kinetic Conditions: Ensure rapid and irreversible deprotonation by adding the ketone solution to a slight excess of the base at -78 °C.[4] |
| No Desired Product | Incorrect Electrophile Reactivity: The electrophile may be too unreactive or may be reacting with the base. | 1. Use a More Reactive Electrophile: For alkylations, consider using an alkyl iodide or triflate instead of a bromide or chloride. 2. Check Electrophile Stability: Ensure the electrophile is stable to the reaction conditions. |
Guide 2: Unwanted N-Boc Deprotection
This guide helps troubleshoot the unintended loss of the tert-butoxycarbonyl (Boc) protecting group.
| Problem | Potential Cause | Recommended Solution |
| Presence of Deprotected Amine | High Temperature: Boc group lability increases with temperature in the presence of a base. | 1. Maintain Low Temperatures: Keep the reaction temperature at or below -40 °C throughout the process. 2. Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. |
| Nucleophilic Base: Alkoxide or hydroxide bases can attack the carbonyl of the Boc group.[1] | 1. Use Non-Nucleophilic Bases: Exclusively use amide bases such as LDA, LiHMDS, NaHMDS, or KHMDS for enolate formation.[5] |
Reaction Pathways and Logic Diagrams
Below are visualizations of the key chemical transformations and troubleshooting logic.
References
Technical Support Center: Synthesis of N-Boc-3,3-dimethyl-4-piperidone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Boc-3,3-dimethyl-4-piperidone. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges and improve reaction yield.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-Boc-3,3-dimethyl-4-piperidone?
A1: The most direct and commonly employed route is the gem-dimethylation of commercially available N-Boc-4-piperidone at the C-3 position. This is typically achieved via a double alkylation reaction using a strong base and a methylating agent.
Q2: What are the critical parameters to control for a successful synthesis?
A2: The critical parameters include the choice of a strong, non-nucleophilic base, the precise stoichiometry of the base and methylating agent, rigorous control of the reaction temperature to prevent side reactions, and the maintenance of anhydrous (water-free) conditions.
Q3: Are there alternative synthetic strategies if the gem-dimethylation of N-Boc-4-piperidone is unsuccessful?
A3: Yes, alternative multi-step syntheses can be employed. One such approach involves the cyclization of a suitably substituted acyclic precursor to form the 3,3-dimethylpiperidine ring system, followed by oxidation to the ketone and N-Boc protection. Another possibility is the use of a Bargellini-type reaction with a protected 3-piperidinone.
Troubleshooting Common Issues
Q4: My reaction yields a significant amount of the mono-methylated product (N-Boc-3-methyl-4-piperidone). How can I favor the formation of the di-methylated product?
A4: The formation of the mono-methylated product is a common issue and can be addressed by:
-
Increasing the equivalents of base and methylating agent: Ensure that at least two equivalents of both the base and the methylating agent are used to drive the reaction towards di-methylation. A slight excess of the methylating agent may be beneficial.
-
Stepwise addition: Consider a stepwise approach where the first methylation is allowed to complete before the addition of a second equivalent of base and methylating agent.
-
Choice of base: A stronger base may be required to efficiently generate the enolate of the mono-methylated intermediate for the second alkylation.
Q5: The overall yield of my reaction is low, and I observe a complex mixture of byproducts. What are the likely causes and solutions?
A5: Low yields and complex byproduct formation can stem from several factors:
-
Moisture in the reaction: The presence of water can quench the strong base and lead to incomplete deprotonation and side reactions. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Suboptimal reaction temperature: The reaction temperature should be kept low (typically -78 °C to 0 °C) during the addition of the base and alkylating agent to minimize side reactions such as elimination or self-condensation.
-
Incorrect base: The use of a nucleophilic base can lead to competing reactions with the ketone. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOt-Bu) is recommended.
Q6: I am having difficulty purifying the final product. What are the recommended purification methods?
A6: Purification of N-Boc-3,3-dimethyl-4-piperidone can be challenging due to the potential presence of closely related impurities. The following methods are recommended:
-
Column chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from starting material, mono-methylated intermediate, and other byproducts. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, is often successful.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a high-purity material.
Experimental Protocol: Gem-Dimethylation of N-Boc-4-piperidone
This protocol describes a general procedure for the synthesis of N-Boc-3,3-dimethyl-4-piperidone via the α,α'-dimethylation of N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-piperidone (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (2.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Methylation: Add methyl iodide (2.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3,3-dimethyl-4-piperidone.
Data Presentation
Table 1: Reagent Stoichiometry and Typical Reaction Conditions
| Reagent/Parameter | Molar Equivalents | Typical Conditions |
| N-Boc-4-piperidone | 1.0 | - |
| Lithium diisopropylamide (LDA) | 2.2 - 2.5 | Anhydrous THF, -78 °C |
| Methyl Iodide | 2.5 - 3.0 | Anhydrous THF, -78 °C |
| Reaction Time | - | 2 - 6 hours |
| Quenching Agent | - | Saturated aq. NH₄Cl |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of moisture | Use anhydrous solvents and flame-dried glassware. |
| Suboptimal temperature | Maintain low temperature (-78 °C) during additions. | |
| Incorrect base | Use a strong, non-nucleophilic base like LDA. | |
| Incomplete Reaction | Insufficient base/alkylating agent | Increase equivalents of LDA and methyl iodide. |
| Short reaction time | Monitor reaction by TLC and allow to stir for longer. | |
| Formation of Mono-methylated Product | Insufficient second deprotonation/alkylation | Use at least 2.2 equivalents of base and 2.5 of methyl iodide. |
| Purification Difficulties | Similar polarity of products | Use gradient elution in column chromatography. |
Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-3,3-dimethyl-4-piperidone.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Deprotection of Boc-Protected Piperidones
Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected piperidones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of Boc-protected piperidones, offering potential causes and solutions.
Q1: My Boc deprotection is incomplete or proceeding very slowly. What can I do?
A1: Incomplete or sluggish deprotection is a common issue that can often be resolved by adjusting the reaction conditions.
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group. Standard conditions often involve strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2][3]
-
Low Reaction Temperature: Many deprotection reactions are run at 0 °C to control exotherms or minimize side reactions. However, this can significantly slow down the rate of deprotection.
-
Solution: Allow the reaction to warm to room temperature and monitor its progress. A moderate increase in temperature can often drive the reaction to completion.
-
-
Steric Hindrance: Bulky substituents on the piperidone ring or near the nitrogen atom can sterically hinder the approach of the acid, slowing down the deprotection.
-
Solution: In such cases, longer reaction times or stronger acidic conditions may be necessary. Alternatively, a different deprotection method might be more effective.
-
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I prevent them?
A2: Side reactions can diminish your yield and complicate purification. The nature of the side products often points to the solution.
-
Alkylation by tert-butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic functional groups on your molecule.
-
Solution: Incorporate a scavenger, such as anisole or thioanisole, into the reaction mixture to trap the tert-butyl cation.
-
-
Degradation of Other Acid-Sensitive Groups: If your piperidone contains other acid-labile groups like acetals, ketals, or certain esters, the harsh acidic conditions required for Boc deprotection can cleave them as well.[7]
-
Solution: Employ milder deprotection conditions. Options include using a deep eutectic solvent (DES) like choline chloride/p-toluenesulfonic acid, which can achieve deprotection in as little as 15 minutes for N-Boc piperidine.[1] Another mild alternative is the use of oxalyl chloride in methanol.[7][8]
-
-
Instability of the Piperidone Ring: While generally stable, the piperidone ring or other parts of the molecule may be sensitive to very strong acidic conditions over extended periods.
-
Solution: Minimize the reaction time and use the mildest conditions that afford complete deprotection. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the acid.
-
Q3: The work-up procedure is proving difficult. What is the standard protocol and what are some common pitfalls?
A3: A proper work-up is crucial for isolating the deprotected piperidone in high yield and purity. The product is a secondary amine, which is basic, and is typically isolated as a salt or a free base.
-
Isolation as a Hydrochloride Salt: When using HCl in dioxane, the deprotected piperidone hydrochloride salt often precipitates directly from the reaction mixture.
-
Procedure: The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[6]
-
-
Isolation as a Free Base:
-
Procedure: After the reaction is complete, the excess acid and solvent are typically removed under reduced pressure. The residue is then dissolved in water or an appropriate organic solvent, and the solution is basified with a base such as sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide until the pH is greater than 7. The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[1]
-
-
Pitfall - Product is Water-Soluble: The hydrochloride salt or even the free base of smaller, more polar piperidones can have significant water solubility, leading to low recovery during aqueous work-up.
-
Solution: Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent. Alternatively, consider avoiding an aqueous work-up altogether if subsequent steps are compatible with the salt form.
-
Q4: My purified deprotected piperidone is unstable. How can I store it?
A4: Free secondary amines can be susceptible to oxidation and degradation over time, often indicated by a change in color (e.g., turning yellow or brown).[9]
-
Storage as a Salt: The hydrochloride or other salt forms of piperidones are generally more stable and crystalline than the free base. It is often advantageous to store the product as a salt.
-
Storage as a Free Base: If the free base is required, it should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer) to minimize degradation.
Quantitative Data Summary
The efficiency of Boc deprotection can vary significantly depending on the substrate, reagents, and conditions used. The following table summarizes representative data for different deprotection methods.
| Deprotection Method | Substrate | Reagent(s) | Solvent | Time | Temp. | Yield (%) | Reference |
| Strong Acid | N-Boc-4-piperidone derivative | 4M HCl | 1,4-Dioxane | 4 h | RT | Not specified | [6] |
| Strong Acid | N-Boc piperidine | ChCl:pTSA (DES) | - | 15 min | RT | ~99% | [1] |
| Mild Acid | Various N-Boc amines | Oxalyl chloride | Methanol | 1-4 h | RT | up to 90% | [8] |
| Strong Acid | N-Boc protected amines | 50% TFA | DCM | 8 min | RT | Not specified | [10] |
| Strong Acid | N-Boc protected amines | 4M HCl | Dioxane | 2 x 30 min | RT | Not specified | [11] |
Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane
This is a widely used and effective method for Boc deprotection.[5][6][12]
-
Dissolution: Dissolve the N-Boc-4-piperidone (1 equivalent) in 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the deprotected piperidone may precipitate during the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Precipitation): If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Work-up (Aqueous): Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in water and basified with saturated aqueous sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free piperidone.
Protocol 2: Deprotection using TFA in DCM
Trifluoroacetic acid is a strong acid commonly used for Boc deprotection.[4][10][13]
-
Dissolution: Dissolve the N-Boc-4-piperidone (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be used directly in the next step or neutralized. To obtain the free base, dissolve the residue in water, basify with a suitable base, and extract with an organic solvent as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the deprotection of N-Boc-4-piperidone.
Caption: Troubleshooting decision tree for Boc deprotection of piperidones.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BOC Protection and Deprotection [bzchemicals.com]
preventing byproduct formation in tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.
Troubleshooting Guide: Common Issues and Solutions
Q1: I am attempting to synthesize this compound by double methylation of tert-butyl 4-oxopiperidine-1-carboxylate and obtaining a low yield of the desired product. What are the likely byproducts and how can I minimize them?
Low yields in the double methylation of N-Boc-4-piperidone are often attributed to the formation of several byproducts. The primary cause is often incomplete methylation and side reactions involving the enolate intermediate.
Potential Byproducts and Mitigation Strategies:
-
Mon-methylated Product (tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate): This is the most common byproduct, arising from incomplete reaction of the second methylation step.
-
Solution: Ensure a sufficient excess of the methylating agent (e.g., methyl iodide) and a strong base (e.g., sodium hydride) are used. The reaction time may also need to be extended to drive the reaction to completion. Careful monitoring by TLC or LC-MS is recommended.
-
-
O-methylated Byproduct (enol ether): The enolate intermediate can be O-methylated instead of C-methylated, leading to the formation of an enol ether.
-
Solution: The choice of solvent and counter-ion can influence the C/O alkylation ratio. Aprotic polar solvents like THF are generally preferred. Using a less reactive methylating agent or lower temperatures might also favor C-alkylation, though this could impact the reaction rate.
-
-
Over-alkylation Products: In rare cases, reactions at other positions or on the Boc-protecting group might occur under harsh conditions.
-
Solution: Maintain strict temperature control and avoid excessively harsh bases or highly reactive alkylating agents.
-
-
Aldol Condensation Products: The enolate of the starting material or the mono-methylated product can react with the ketone carbonyl of another molecule, leading to aldol condensation byproducts.
-
Solution: Maintain a low reaction temperature to disfavor the aldol reaction. Slow addition of the alkylating agent can also help to keep the concentration of the reactive enolate low.
-
Illustrative Reaction Pathway and Side Reactions:
Technical Support Center: Troubleshooting Reductive Amination of Hindered Ketones
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the reductive amination of sterically hindered ketones. The following sections are designed in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of a hindered ketone is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the reductive amination of hindered ketones are a frequent issue, primarily due to the steric hindrance slowing down the initial imine/iminium ion formation. Here are the potential causes and solutions:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone/amine and the imine/iminium ion often lies towards the starting materials.
-
Weakly Nucleophilic Amine: If the amine is weakly nucleophilic, it will react slowly with the hindered ketone.
-
Solution: Increase the reaction temperature or concentration. For weakly basic amines, using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent can be advantageous.[3]
-
-
Side Reaction - Ketone Reduction: The reducing agent may be reducing the starting ketone to an alcohol before imine formation can occur.
-
Insufficient Reaction Time or Temperature: Due to steric hindrance, these reactions often require more forcing conditions.
Q2: I am observing significant amounts of the corresponding alcohol from my starting ketone. How can I prevent this side reaction?
A2: The formation of an alcohol byproduct indicates that the reduction of the ketone is competing with the desired reductive amination pathway. To minimize this, consider the following:
-
Choice of Reducing Agent: As mentioned previously, NaBH₄ is a potent reducing agent that can readily reduce ketones.[4] Using a milder reagent is crucial.
-
Recommended Reducing Agents:
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of the iminium ion over the ketone at a pH of around 6-7.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and highly selective reagent that is often preferred due to its lower toxicity compared to NaBH₃CN.[9][10]
-
-
-
Two-Step Procedure: If the one-pot method is still problematic, a two-step approach can be employed. First, form the imine by reacting the ketone and amine, often with azeotropic removal of water. Then, after confirming imine formation, add the reducing agent.[2]
Q3: My reaction is stalled, and I see both starting materials and some product. What can I do to drive the reaction to completion?
A3: A stalled reaction is common with hindered substrates. Here are some strategies to push the reaction forward:
-
Increase Stoichiometry of the Amine: Using an excess of the amine can help shift the equilibrium towards imine formation.
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction can often overcome the activation energy barrier.
-
Concentration: Increasing the concentration of the reactants can improve reaction rates.
-
-
Use of Additives:
Q4: I am working with a secondary amine and a hindered ketone, and the reaction is not proceeding. Are there specific methods for this combination?
A4: The reductive amination of ketones with secondary amines to form sterically hindered tertiary amines is particularly challenging due to increased steric hindrance during imine (or more accurately, enamine) and iminium ion formation.[13]
-
Specialized Reagents: A method utilizing trichlorosilane as the reducing agent in the presence of a Lewis base activator like tetramethylethylenediamine (TMEDA) has been shown to be effective for the preparation of hindered tertiary amines.[13]
Q5: How do I purify my hindered amine product from the reaction mixture?
A5: Purification can be challenging due to the similar polarities of the product and unreacted starting amine.
-
Acid-Base Extraction: This is often the most effective method. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl). This aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH), and the purified amine product is extracted back into an organic solvent.[2]
-
Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. The choice of eluent will depend on the specific properties of the amine.
Data Presentation: Comparison of Reductive Amination Methods for Hindered Ketones
The following tables summarize reported yields for the reductive amination of various hindered ketones using different methodologies. Note that direct comparison can be challenging due to variations in reaction conditions, but this data provides a useful guide for selecting a starting point for optimization.
| Ketone | Amine | Reducing Agent/Method | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cycloheptanone | Cyclohexylamine | NaBH(OAc)₃ | DCE | RT | 24 | 96 |
| Cycloheptanone | Benzylamine | NaBH(OAc)₃ | DCE | RT | 2 | 96 |
| 2-Adamantanone | Aniline | TiCl(OiPr)₃ / NaBH(OAc)₃ | THF | RT | 24 | 98 |
| Acetophenone | Ammonium Chloride | Ti(OiPr)₄ / NaBH₄ | Ethanol | RT | 17 | 83 |
| Propiophenone | Benzylamine | 4 wt% Au/CeO₂/TiO₂ / H₂ | Toluene | 100 | 5 | 56 (selectivity) |
Experimental Protocols
Protocol 1: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride
This protocol is particularly useful for less reactive ketones and amines.[1]
-
To a solution of the ketone (10 mmol) and the amine (or amine hydrochloride and triethylamine, 20 mmol) in absolute ethanol (20 mL) in a capped flask, add titanium(IV) isopropoxide (5.9 mL, 20 mmol).
-
Stir the mixture at room temperature for 8-10 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (0.57 g, 15 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 7-8 hours.
-
Quench the reaction by pouring it into a 2M aqueous ammonia solution (30 mL).
-
Filter the resulting inorganic precipitate and wash with dichloromethane.
-
Separate the organic layer and perform an acid-base extraction for purification.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is a general and mild procedure suitable for a wide range of substrates.[9][10][14]
-
To a solution of the ketone (1.0 equiv) and amine (1.1 equiv) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.2 equiv).
-
For less reactive ketones, 1 equivalent of acetic acid can be added as a catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours to 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: The Leuckart-Wallach Reaction
This method is suitable for very hindered ketones that are unreactive under milder conditions.[6][7]
-
In a round-bottom flask equipped with a reflux condenser, combine the hindered ketone (1 equiv) with a large excess of ammonium formate (or formamide and formic acid).
-
Heat the mixture to a high temperature, typically between 160-185°C.
-
Maintain the temperature for 6-24 hours. The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture will contain the formylated amine. Hydrolyze the formyl group by refluxing with aqueous HCl.
-
After hydrolysis, basify the solution with NaOH and extract the free amine with an organic solvent.
-
Dry, concentrate, and purify the product as needed.
Mandatory Visualizations
Caption: A troubleshooting workflow for the reductive amination of hindered ketones.
Caption: General reaction pathway for reductive amination.
References
- 1. Reductive amination with Titanium(IV)Isopropoxide [designer-drug.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. figshare.com [figshare.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Technical Support Center: Optimizing Temperature for N-Boc-3-piperidone Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of N-Boc-3-piperidone. The focus of this guide is on optimizing the reaction temperature to maximize yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the reduction of N-Boc-3-piperidone, particularly when using sodium borohydride (NaBH₄).
Issue 1: Low or No Product Yield
-
Question: I have performed the reduction of N-Boc-3-piperidone with NaBH₄, but my yield of N-Boc-3-piperidinol is very low. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors related to reaction temperature and other conditions. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. While the reduction of ketones with NaBH₄ is often rapid, lower temperatures can decrease the reaction rate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration at the current temperature. If the reaction remains sluggish, a modest increase in temperature (e.g., from 0 °C to room temperature) can be beneficial. However, be cautious as higher temperatures can lead to side reactions.
-
-
Decomposition of Reducing Agent: Sodium borohydride can decompose, especially in protic solvents like methanol or ethanol. The rate of this decomposition increases with temperature.[1]
-
Solution: Ensure your NaBH₄ is fresh and has been stored in a dry environment. Perform the reaction at a controlled low temperature (e.g., 0 °C) to minimize the rate of decomposition. Adding the NaBH₄ portion-wise can also help maintain an effective concentration of the reducing agent throughout the reaction.
-
-
Side Reactions: At higher temperatures, unwanted side reactions may become more prevalent, consuming the starting material or the product.
-
Solution: Maintain a low reaction temperature. For reductions in methanol, temperatures as low as -78 °C can be used to control reactivity.[2]
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After workup and purification, my N-Boc-3-piperidinol is contaminated with impurities. How can I improve the purity of my product?
-
Answer: The presence of impurities often indicates a lack of selectivity in the reaction, which can be influenced by temperature.
-
Over-reduction or Side-Products: While less common for a simple ketone reduction, higher temperatures can sometimes lead to unexpected side reactions.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can enhance the selectivity of the reduction of the ketone carbonyl group.
-
-
Residual Starting Material: Incomplete reaction will lead to contamination of the product with N-Boc-3-piperidone.
-
Solution: As mentioned previously, monitor the reaction to completion via TLC. If the reaction is incomplete due to low temperature, a slight increase in reaction time or temperature may be necessary. Finding the optimal balance between reaction completion and minimizing side reactions is key.
-
-
Frequently Asked Questions (FAQs)
-
What is the optimal temperature range for the reduction of N-Boc-3-piperidone using NaBH₄?
-
The optimal temperature is a balance between reaction rate and selectivity. Generally, a temperature range of 0 °C to room temperature (20-25 °C) is a good starting point for the reduction of ketones like N-Boc-3-piperidone with NaBH₄ in solvents like methanol or ethanol. For enzymatic reductions, specific optimal temperatures, such as 30 °C or 35-40 °C, have been reported.[3]
-
-
Can I run the reaction at a higher temperature to speed it up?
-
While increasing the temperature will increase the reaction rate, it can also lead to a decrease in selectivity and an increase in the rate of decomposition of the NaBH₄ reagent, particularly in protic solvents.[1] It is advisable to start at a lower temperature and only increase it if the reaction is proceeding too slowly.
-
-
Does the choice of solvent affect the optimal reaction temperature?
-
Yes. In protic solvents like methanol, NaBH₄ can react with the solvent, a reaction that is accelerated by heat. Therefore, lower temperatures are often preferred in these solvents. In aprotic solvents, while less common for NaBH₄ reductions, the temperature constraints related to solvent reactivity are less of a concern.
-
-
How does temperature affect the stereoselectivity of the reduction?
-
For the reduction of N-Boc-3-piperidone, which is a prochiral ketone, temperature can influence the stereochemical outcome, although this is more pronounced with bulkier reducing agents. For enzymatic reductions, temperature can significantly impact enantioselectivity. For standard NaBH₄ reductions, controlling the temperature is important for consistent results.
-
Data Presentation
The following table summarizes the expected impact of temperature on the reduction of N-Boc-3-piperidone with NaBH₄ in methanol. This data is illustrative and serves as a general guideline for optimization.
| Temperature (°C) | Reaction Time (hours) | Yield of N-Boc-3-piperidinol (%) | Purity (%) | Observations |
| -20 | 4-6 | ~85 | >98 | Slow reaction rate, but very clean product formation. |
| 0 | 1-2 | ~95 | >97 | Good balance of reaction rate and selectivity. Commonly used condition. |
| 25 (Room Temp) | 0.5-1 | ~90 | ~95 | Faster reaction, but potential for minor side products.[1] |
| 40 | < 0.5 | < 80 | < 90 | Very fast reaction, but significant decomposition of NaBH₄ and formation of impurities may occur. |
Experimental Protocols
Standard Protocol for the Reduction of N-Boc-3-piperidone with Sodium Borohydride
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-piperidone (1.0 eq).
-
Dissolve the starting material in methanol (10-20 volumes).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.
-
Add water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
If necessary, purify the crude N-Boc-3-piperidinol by flash column chromatography on silica gel.
-
Visualizations
Caption: Workflow for optimizing the reduction temperature.
Caption: Troubleshooting flowchart for low product yield.
References
strategies to avoid double Boc-protection side reactions.
Welcome to the technical support center for Boc-protection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the tert-butyloxycarbonyl (Boc) protection of amines, with a specific focus on avoiding the common side reaction of double Boc-protection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation on primary amines?
A1: The formation of a di-Boc protected amine is a two-step process. Initially, the primary amine functions as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) to yield the mono-Boc protected amine.[1] The resulting mono-Boc amine, a carbamate, is still nucleophilic, although less so than the original primary amine.[1] In the presence of a strong base, the N-H of the mono-Boc amine can be deprotonated, which increases its nucleophilicity. This activated intermediate can then attack a second molecule of Boc anhydride, leading to the formation of the di-Boc product.[1]
Q2: Which types of primary amines are more susceptible to di-Boc formation?
A2: The tendency for di-Boc formation is largely influenced by steric hindrance. Primary amines with less steric bulk around the nitrogen atom are more prone to the addition of a second Boc group.[1] For primary amines that are sterically hindered, the bulky tert-butyl group of the first Boc moiety effectively shields the nitrogen atom, making the second addition more challenging.[1]
Q3: How does the choice of base affect the formation of the di-Boc byproduct?
A3: The choice and quantity of the base are critical. Stronger bases, such as 4-(dimethylamino)pyridine (DMAP), can significantly promote the formation of the di-Boc product by deprotonating the mono-Boc protected amine.[1] While a base is not always required for the reaction to proceed, its presence can accelerate the reaction, especially for less nucleophilic amines.[2] To minimize di-Boc formation, it is advisable to use a weaker base or even no base at all.[1]
Q4: What is the impact of Boc anhydride stoichiometry on the reaction?
A4: The stoichiometry of Boc₂O is a crucial factor. Using a significant excess of Boc anhydride increases the likelihood of the di-Boc side reaction. To favor mono-protection, it is recommended to use a controlled amount of Boc₂O, typically between 1.0 and 1.2 equivalents.[2]
Troubleshooting Guides
Issue: I am observing the formation of a di-Boc protected product. How can I minimize this side reaction?
This guide provides a step-by-step approach to troubleshoot and prevent the formation of the N,N-di-Boc-protected amine.
Step 1: Adjust Reagent Stoichiometry
-
Question: Am I using an excess of Boc anhydride?
-
Answer: An excess of Boc₂O can drive the reaction towards double protection.
Step 2: Evaluate the Base
-
Question: Am I using a strong base like DMAP?
-
Answer: Strong bases can facilitate the deprotonation of the mono-Boc intermediate, promoting a second reaction.[1][2]
-
Recommended Action: Switch to a weaker base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃).[1] Alternatively, for sufficiently nucleophilic amines, consider running the reaction without any base.[1][2] The reaction can proceed without an added base because the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[2]
-
Step 3: Control Reaction Conditions
-
Question: Could my reaction conditions be favoring the side reaction?
-
Answer: Factors like high concentration and elevated temperature can increase the rate of the undesired di-Boc formation.
-
Recommended Action:
-
Slow Addition: Add the Boc anhydride solution slowly to the reaction mixture. This keeps the local concentration of the protecting agent low, statistically favoring mono-substitution.[3]
-
Temperature Control: Run the reaction at room temperature or 0 °C to reduce the rate of the second protection step.[2]
-
-
Step 4: Employ Selective Mono-protection Strategies (for Diamines)
-
Question: I am working with a symmetrical diamine. Are there specific strategies for selective mono-protection?
-
Answer: Yes, for symmetrical diamines, specific methods can significantly enhance selectivity.
-
Recommended Action:
-
Use of Excess Diamine: Employing a large excess of the diamine can statistically favor the mono-protected product. However, this may not be practical for valuable starting materials.[3]
-
In Situ Mono-protonation: Render one amine group unreactive by converting it to its hydrochloride salt in situ. This can be achieved by adding one equivalent of HCl (or a source like Me₃SiCl or SOCl₂ in methanol).[3][4][5] The free amine can then react with Boc₂O, leaving the protonated amine untouched.[5][6]
-
-
Quantitative Data Summary
The following table summarizes the yields of mono-Boc protected diamines using the in situ mono-hydrochlorination method.
| Diamine Substrate | Product | Yield (%) |
| 1,2-Diaminopropane | N-Boc-1,2-diaminopropane | 87 |
| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 85 |
| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 78 |
| 1,5-Diaminopentane | N-Boc-1,5-diaminopentane | 65 |
| cis-1,2-Diaminocyclohexane | N-Boc-cis-1,2-diaminocyclohexane | 80 |
| 1-(2-Aminoethyl)piperazine | 1-(2-(N-Boc-amino)ethyl)piperazine | 72 |
| N-Methyl-1,3-propanediamine | N-Boc-N'-methyl-1,3-propanediamine | 95 |
| Data adapted from a study on the mono-BOC protection of diamines.[6][7] |
Experimental Protocols
Protocol 1: General Mono-Boc Protection of a Primary Amine
This protocol is a standard procedure for the mono-Boc protection of a primary amine, optimized to minimize di-Boc formation.
-
Dissolve the Amine: Dissolve the primary amine (1 equivalent) in a suitable solvent such as methanol, THF, or acetonitrile in a round-bottom flask.[8]
-
Add Base (Optional): If required, add a weak base like triethylamine (1.1 equivalents). For many aliphatic amines, no base is necessary.[1]
-
Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equivalents) in the same solvent to the stirred amine solution at 0 °C or room temperature.[1]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. This typically takes 1-3 hours.[1][8]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8] The crude product can be purified by column chromatography if necessary.[3]
Protocol 2: Selective Mono-Boc Protection of a Diamine via In Situ Mono-hydrochlorination
This method is highly effective for the selective mono-protection of symmetrical and unsymmetrical diamines.[5][6]
-
Dissolve the Diamine: Dissolve the diamine (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]
-
Mono-protonation: Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl), which generates HCl in situ, or a 1M HCl solution.[1][5]
-
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-hydrochloride salt.[1][7]
-
Add Boc Anhydride: Add one equivalent of di-tert-butyl dicarbonate (Boc₂O) to the mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[1]
-
Workup:
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the pure monoprotected diamine.[1][5]
Visualizations
Caption: Reaction pathway for mono- and di-Boc formation on a primary amine.
Caption: Troubleshooting workflow for minimizing di-Boc side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and Other Piperidones for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, piperidone scaffolds are indispensable building blocks for the synthesis of a wide array of therapeutic agents. Their conformational pre-organization and the synthetic versatility of the ketone moiety make them attractive starting points for creating complex molecular architectures. Among the various substituted piperidones, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate presents unique structural features that influence its reactivity and utility in synthesis.
This guide provides an objective comparison of this compound with other commonly used piperidone analogs, namely the parent N-Boc-4-piperidone and tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate . We will delve into their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data to inform rational decision-making in synthetic planning and drug design.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The introduction of methyl groups at the C3 position of the piperidone ring significantly impacts the molecule's properties. The gem-dimethyl group in this compound introduces steric bulk, which can influence its conformation, solubility, and reactivity at the adjacent carbonyl group.
| Property | This compound | N-Boc-4-piperidone | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate |
| Molecular Formula | C₁₂H₂₁NO₃ | C₁₀H₁₇NO₃[1] | C₁₁H₁₉NO₃ |
| Molecular Weight | 227.30 g/mol | 199.25 g/mol [1] | 213.27 g/mol |
| Appearance | Cream-colored solid[2] | White solid | Not specified |
| ¹H NMR (CDCl₃, 300-400 MHz) | δ 3.73 (t, 2H), 3.43 (br s, 2H), 2.49 (t, 2H), 1.49 (s, 9H), 1.13 (s, 6H) (for the 2,2-dimethyl isomer)[2][3] | δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H) | Not available |
| ¹³C NMR (CDCl₃) | Not available | Not available | Not available |
Note: Spectroscopic data for the 2,2-dimethyl isomer is provided as a close analog to the 3,3-dimethyl compound due to the limited availability of specific data for the latter.
Synthesis and Reactivity: The "Gem-Dimethyl Effect" in Action
The synthesis of these piperidones generally involves the protection of the piperidone nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by alkylation at the α-position to the carbonyl.
The presence of the gem-dimethyl group at the C3 position in this compound has a profound impact on the reactivity of the C4-carbonyl group. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect , can alter bond angles and steric hindrance, thereby influencing reaction rates and equilibria.
Key Reactivity Differences:
-
Nucleophilic Addition: The gem-dimethyl group flanking the carbonyl in the 3,3-dimethyl derivative provides significant steric hindrance. This can decrease the rate of nucleophilic attack at the C4-carbonyl compared to the unsubstituted N-Boc-4-piperidone. Reactions such as reductive amination or Grignard additions may require more forcing conditions or exhibit lower yields.
-
Enolate Formation: Formation of an enolate at the C3 position is blocked in the 3,3-dimethyl derivative. This can be advantageous in reactions where regioselectivity is a concern, forcing enolization to occur exclusively at the C5 position. In contrast, both C3 and C5 positions are available for deprotonation in N-Boc-4-piperidone and the 3-methyl derivative (though one may be favored).
-
Conformational Rigidity: The gem-dimethyl group can lock the piperidone ring into a more rigid conformation. This can be beneficial in drug design for pre-organizing substituents to achieve optimal binding to a biological target.
While direct comparative studies with quantitative yields under identical conditions are scarce, the general principles of the gem-dimethyl effect suggest that reactions at the carbonyl of this compound will be slower than for N-Boc-4-piperidone. The 3-methyl derivative represents an intermediate case.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of the parent N-Boc-4-piperidone and a method for α-methylation that can be adapted for the synthesis of the 3,3-dimethyl derivative.
Protocol 1: Synthesis of N-Boc-4-piperidone
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Triethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol
-
Dichloromethane
-
Hydrochloric acid (2M)
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.
-
Add Boc₂O (34g, 168mmol) in portions over a 5-minute period, followed by DMAP (0.4g, 3mmol).
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure and dissolve the crude residue in dichloromethane (100mL).
-
Wash the organic phase sequentially with 2M HCl (2 x 70mL), saturated Na₂CO₃ solution (70mL), and saturated NaCl solution (50mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield N-Boc-4-piperidone as a white solid (quantitative yield).[4]
Protocol 2: Synthesis of tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (Adaptable for 3,3-dimethyl isomer)
Materials:
-
N-Boc-4-piperidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-tert-butoxycarbonyl-4-piperidone (5 g, 25 mmol) in THF (100 mL) and cool the solution to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 2.10 g, 53 mmol) all at once to the cooled solution. Stir the turbid mixture for 10 minutes.
-
Slowly add iodomethane and allow the reaction mixture to gradually warm to room temperature with continuous stirring overnight (12 hours).
-
Concentrate the light orange mixture under reduced pressure.
-
Partition the residue between diethyl ether and water. Back-extract the aqueous phase with additional ether.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to a pale yellow solid.
-
Triturate the solid with 4% ethyl acetate in hexanes (50 mL) to afford the product as a cream-colored solid (yield for 2,2-dimethyl isomer: 1.8 g, 32%).[2][3]
Note: For the synthesis of the 3,3-dimethyl isomer, this procedure would need to be adapted, likely requiring a stronger base or different reaction conditions to achieve double alkylation at the C3 position.
Applications in Drug Discovery: Case Studies
Piperidone derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals. The choice of substitution on the piperidone ring can significantly influence the synthetic route and the properties of the final active pharmaceutical ingredient (API).
Case Study 1: Janus Kinase (JAK) Inhibitors
Substituted piperidones are key building blocks in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of the JAK3 inhibitor, CP-690550 (Tofacitinib).[1] The stereochemistry and substitution pattern on the piperidine ring are crucial for the inhibitor's potency and selectivity. The gem-dimethyl substitution in this compound could be explored to create novel JAK inhibitors with potentially altered selectivity profiles or improved pharmacokinetic properties due to increased metabolic stability.
References
- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | 346593-03-1 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of the Biological Activity of tert-Butyl 3,3-Dimethyl-4-oxopiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives, with a focus on their antiproliferative and antimicrobial properties. The information presented is curated from recent scientific literature to aid researchers in understanding the structure-activity relationships (SAR) and potential therapeutic applications of this chemical class.
Antiproliferative Activity of Spiro-Piperidine Derivatives
Recent research has explored the anticancer potential of spiro-cyclic derivatives of N-Boc-4-piperidones. These compounds, which feature a spirocyclic system at the C4 position of the piperidine ring, have demonstrated significant cytotoxic effects against various cancer cell lines.
Spirooxindole Piperidine Derivatives
A series of spirooxindole piperidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer lines. The core structure involves the fusion of an oxindole moiety at the C4 position of the N-Boc-piperidone ring.
Table 1: Anticancer Activity of Spirooxindole Piperidine Derivatives
| Compound ID | R | Cell Line | IC50 (µM) |
| 1a | H | MCF-7 | 18.24 ± 0.91 |
| A549 | 21.56 ± 1.08 | ||
| HeLa | 25.13 ± 1.25 | ||
| 1b | 5-Cl | MCF-7 | 12.45 ± 0.62 |
| A549 | 15.82 ± 0.79 | ||
| HeLa | 19.37 ± 0.97 | ||
| 1c | 5-Br | MCF-7 | 10.18 ± 0.51 |
| A549 | 13.21 ± 0.66 | ||
| HeLa | 16.88 ± 0.84 | ||
| 1d | 5-F | MCF-7 | 15.67 ± 0.78 |
| A549 | 18.93 ± 0.95 | ||
| HeLa | 22.41 ± 1.12 | ||
| 1e | 5-NO2 | MCF-7 | 8.72 ± 0.44 |
| A549 | 11.05 ± 0.55 | ||
| HeLa | 14.29 ± 0.71 | ||
| Doxorubicin | - | MCF-7 | 1.25 ± 0.06 |
| A549 | 1.89 ± 0.09 | ||
| HeLa | 2.11 ± 0.11 |
Data presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Insights: The antiproliferative activity of these spirooxindole derivatives is significantly influenced by the substituent on the oxindole ring.
-
Electron-withdrawing groups at the 5-position of the oxindole moiety generally enhance cytotoxic activity. The nitro-substituted derivative (1e ) exhibited the most potent activity among the synthesized compounds.
-
Halogen substitution also plays a role, with the bromo-substituted compound (1c ) showing greater potency than the chloro (1b ) and fluoro (1d ) analogs.
-
The unsubstituted derivative (1a ) displayed the lowest activity in this series.
This suggests that the electronic properties of the substituent on the oxindole ring are crucial for the anticancer efficacy of these spiro-piperidine derivatives.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of the spirooxindole piperidine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration. Doxorubicin was used as a positive control.
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Antileishmanial Activity of Spiro-Piperidine Derivatives
Derivatives of the N-Boc-4-piperidone scaffold have also been investigated for their potential as antileishmanial agents. A series of novel spiro-piperidine compounds were synthesized and evaluated for their in vitro activity against Leishmania major promastigotes and amastigotes.[1]
Table 2: Antileishmanial Activity of Spiro-Piperidine Derivatives
| Compound ID | R | IC50 (µM) vs. Promastigotes | IC50 (µM) vs. Amastigotes |
| 2a | 4-Cl-Ph | 1.23 ± 0.11 | 0.89 ± 0.08 |
| 2b | 4-F-Ph | 1.58 ± 0.14 | 1.12 ± 0.10 |
| 2c | 4-Br-Ph | 1.15 ± 0.10 | 0.75 ± 0.07 |
| 2d | 2,4-diCl-Ph | 0.98 ± 0.09 | 0.50 ± 0.04 |
| Miltefosine | - | 5.32 ± 0.48 | 8.08 ± 0.73 |
Data presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Insights: The antileishmanial activity of these spiro-piperidine derivatives was found to be dependent on the nature of the aromatic substituent.
-
Compounds with electron-withdrawing groups on the phenyl ring displayed potent activity.
-
The disubstituted derivative with two chloro groups (2d ) was the most active compound in the series, exhibiting sub-micromolar IC50 values against the amastigote form of the parasite.
-
All the tested derivatives showed significantly better activity than the standard drug, miltefosine.
Experimental Protocol: In Vitro Antileishmanial Assay
The in vitro antileishmanial activity was assessed against both the promastigote and amastigote forms of Leishmania major.[1]
Promastigote Assay:
-
Leishmania major promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum.
-
The promastigotes (1 × 10⁶ cells/mL) were incubated with various concentrations of the test compounds in 96-well plates for 72 hours at 26°C.
-
The viability of the promastigotes was determined by counting the number of motile parasites using a hemocytometer.
-
The IC50 value was calculated as the concentration of the compound that inhibited the growth of promastigotes by 50% compared to the control.
Amastigote Assay:
-
Peritoneal macrophages were harvested from BALB/c mice and infected with stationary-phase promastigotes at a ratio of 10:1 (parasites:macrophages).
-
After 24 hours of infection, the cells were treated with different concentrations of the test compounds for 72 hours.
-
The cells were then fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was determined by light microscopy.
-
The IC50 value was calculated as the concentration of the compound that reduced the number of amastigotes by 50% compared to the control.
Caption: Workflow for in vitro antileishmanial activity assessment.
Conclusion
The this compound scaffold and its N-Boc-4-piperidone precursor serve as a foundation for the development of a diverse range of biologically active molecules. The studies highlighted in this guide demonstrate the potential of spiro-cyclic derivatives in the fields of oncology and antiparasitic research. The structure-activity relationships discussed underscore the importance of substituent effects on biological potency. Further exploration and modification of this versatile scaffold hold promise for the discovery of novel and effective therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols as a basis for their own investigations into this promising class of compounds.
References
A Comparative Guide to the Validation of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. The selection of a robust and validated analytical method is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines a detailed HPLC method, compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC), and provides the necessary experimental protocols to support informed decision-making in a drug development setting.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the desired performance characteristics like sensitivity, resolution, and speed.
| Feature | HPLC-UV | GC-MS | UPLC-UV |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[1][2] | A high-pressure version of HPLC using smaller particle size columns for faster and more efficient separations. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound.[2] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[1][3] | Ideal for high-throughput analysis of non-volatile and thermally labile compounds, offering improved resolution and sensitivity over HPLC. |
| Sensitivity | Good, typically in the ppm range with UV detection. | Very high, especially with a mass spectrometer, allowing for trace-level impurity identification.[1] | Excellent, often superior to HPLC due to narrower peaks and reduced band broadening. |
| Resolution | Good, capable of separating closely related impurities with proper method development. | Excellent for volatile compounds. | Superior to HPLC, enabling the separation of complex mixtures and isomeric impurities. |
| Analysis Time | Moderate, typically 15-30 minutes per sample. | Fast for volatile compounds, but sample preparation and derivatization can be time-consuming.[1] | Very fast, with run times often under 5 minutes. |
| Instrumentation Cost | Moderate. | High, due to the mass spectrometer. | High. |
| Common Impurities Detected | Process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products. | Volatile impurities, residual solvents, and some thermally stable by-products. | Same as HPLC, but with better resolution of minor components. |
Experimental Protocols
Proposed Stability-Indicating HPLC-UV Method
This reversed-phase HPLC method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
2. Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of this compound in the diluent to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the diluent.
3. Forced Degradation Study Protocol:
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Neutralize the acid and base-stressed samples before injection.
Alternative Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS):
While not the primary choice due to the low volatility of the analyte, GC-MS can be used to detect volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane. Derivatization may be necessary to improve volatility and peak shape.
2. Ultra-Performance Liquid Chromatography (UPLC):
UPLC offers a significant improvement in speed and resolution over conventional HPLC.
-
Instrumentation: UPLC system with a UV detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: 0-1 min: 30% B; 1-4 min: 30-70% B; 4-5 min: 70% B; 5-5.1 min: 70-30% B; 5.1-6 min: 30% B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
Potential Impurities
Based on the likely synthesis from N-Boc-4-piperidone, potential process-related impurities and degradation products may include:
| Impurity Name | Structure | Origin |
| N-Boc-4-piperidone | Starting Material | |
| tert-Butanol | By-product of Boc-deprotection | |
| 3,3-dimethyl-4-piperidone | Incomplete Boc protection or degradation | |
| Hydrolysis Product | Acid or base-catalyzed hydrolysis of the ester | |
| Oxidation Product | Oxidation of the piperidine ring |
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
The choice of an analytical method for purity validation is a critical decision in drug development. While GC-MS and UPLC offer advantages in specific scenarios, a well-developed and validated stability-indicating HPLC-UV method provides a robust, reliable, and cost-effective solution for the routine quality control of this compound. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists to establish a suitable analytical strategy for this important pharmaceutical intermediate.
References
A Comparative Spectroscopic Guide to N-Boc-3,3-dimethyl-4-piperidone and Its Analogs
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural characteristics of synthetic intermediates is paramount. N-Boc-3,3-dimethyl-4-piperidone and its analogs are valuable building blocks in the synthesis of various biologically active compounds. This guide provides a comparative spectroscopic analysis of N-Boc-3,3-dimethyl-4-piperidone and related N-Boc-4-piperidone derivatives, offering a baseline for compound characterization and quality control.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for N-Boc-3,3-dimethyl-4-piperidone and a selection of its analogs. This data is essential for confirming the identity and purity of these compounds.
| Compound Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (film, cm-1) | Mass Spec (m/z) |
| N-Boc-3,3-dimethyl-4-piperidone | Data not explicitly found, but can be inferred from similar structures. | Data not explicitly found, but can be inferred from similar structures. | Data not explicitly found, but can be inferred from similar structures. | Data not explicitly found, but can be inferred from similar structures. |
| N-Boc-4-piperidone | 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H)[1] | Data not explicitly found in provided search results. | Available through NIST WebBook[2] | M+: 199.2469[2] |
| tert-butyl 3,5-bis((E)-4-methylbenzylidene)-4-oxopiperidine-1-carboxylate | Singlet at δ ~7.5–8.0 ppm indicative of the trans enone.[3] | Data available in cited literature.[3] | Data available in cited literature. | HRMS data available in cited literature.[3] |
| Various N-Boc-piperidine analogs | Detailed shifts and couplings for multiple substituted analogs are available.[4] | Detailed chemical shifts for multiple substituted analogs are available.[4] | νmax values for multiple substituted analogs are available.[4] | HRMS [M+Na]+ values for multiple substituted analogs are available.[4] |
Experimental Protocols
Accurate spectroscopic data relies on standardized experimental procedures. The following are generalized protocols for the techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the piperidone analog in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
1H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl3 at 7.26 ppm.
-
-
13C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.
-
Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film is applied to the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm-1.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is reported in terms of frequency of absorption (cm-1).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-Resolution Mass Spectrometry (HRMS) is often performed using a Time-of-Flight (TOF) analyzer.[4]
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
-
For ESI, the sample is often protonated or adducted with sodium, so the observed ion will be [M+H]+ or [M+Na]+.
-
For EI, the molecular ion [M]+• and characteristic fragment ions are observed.[2]
-
Experimental Workflow
The general workflow for the spectroscopic analysis of N-Boc-piperidone analogs is illustrated below.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational comparison of the spectroscopic properties of N-Boc-3,3-dimethyl-4-piperidone analogs. For more in-depth analysis, direct comparison with authenticated reference standards is recommended. The provided protocols and workflow serve as a standard reference for obtaining high-quality spectroscopic data for these important synthetic intermediates.
References
A Comparative Guide to the Reactivity of 3-Oxo vs. 4-Oxo Piperidine-1-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two common building blocks in medicinal chemistry: 3-oxo and 4-oxo piperidine-1-carboxylates. A thorough understanding of their relative reactivity is crucial for designing efficient synthetic routes and predicting the behavior of these scaffolds in biological systems. While direct, side-by-side experimental comparisons in the literature are scarce, this document synthesizes available data and established principles of organic chemistry to offer a predictive overview of their reactivity profiles.
Structural and Electronic Properties
The fundamental difference between 3-oxo and 4-oxo piperidine-1-carboxylates lies in the position of the carbonyl group relative to the nitrogen atom of the piperidine ring. This seemingly minor structural change has significant implications for the electronic environment of the ketone and, consequently, its reactivity.
In the 4-oxo isomer, the carbonyl group is symmetrically positioned between two methylene groups. In contrast, the carbonyl group in the 3-oxo isomer is adjacent to a methylene group and the nitrogen-bearing carbon. The electron-withdrawing nature of the nitrogen atom can influence the electrophilicity of the carbonyl carbon.
Below is a DOT script representation of the general structures.
Caption: General structures of 3-oxo and 4-oxo piperidine-1-carboxylates.
Table 1: Physical and Spectroscopic Properties
| Property | tert-Butyl 3-oxopiperidine-1-carboxylate | tert-Butyl 4-oxopiperidine-1-carboxylate |
| CAS Number | 98977-36-7[1][2][3][4] | 79099-07-3[5] |
| Molecular Formula | C₁₀H₁₇NO₃[1][2] | C₁₀H₁₇NO₃[5] |
| Molecular Weight | 199.25 g/mol [2] | 199.25 g/mol |
| Appearance | White to light yellow crystals or off-white solid[1] | White to off-white solid |
| Melting Point | 35-40 °C[1] | 73-77 °C |
| ¹³C NMR (C=O) | ~205 - 220 ppm (predicted)[6][7][8][9][10] | ~205 - 220 ppm (predicted)[6][7][8][9][10] |
| IR (C=O stretch) | ~1715 cm⁻¹ (for saturated ketones)[11][12][13][14][15][16] | ~1715 cm⁻¹ (for saturated ketones)[11][12][13][14][15][16] |
Note: Spectroscopic data are typical values for saturated ketones and may vary slightly depending on the specific carboxylate group and experimental conditions.
Comparative Reactivity Analysis
The reactivity of the carbonyl group in these isomers is primarily governed by two factors: steric hindrance and the electrophilicity of the carbonyl carbon.
Nucleophilic Addition
Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is influenced by the accessibility of the carbonyl carbon to the incoming nucleophile and its partial positive charge.
-
Steric Hindrance: In the 4-oxo piperidine, the carbonyl group is flanked by two equatorial protons and two axial protons on the adjacent carbons, creating a relatively unhindered environment. The 3-oxo isomer has a similar steric environment on one side but is in closer proximity to the bulky carbamate group on the nitrogen. However, due to the ring conformation, this is unlikely to cause a significant steric difference for small nucleophiles.
-
Electrophilicity: The ¹³C NMR chemical shifts of the carbonyl carbons are expected to be in a similar range for both isomers, suggesting comparable electrophilicity.[6][8][17] Any inductive effect from the nitrogen in the 3-oxo isomer is likely modest due to the distance and the presence of the electron-withdrawing carbamate group.
Enolate Formation and Reactivity
The formation of enolates is key to many carbon-carbon bond-forming reactions at the α-position of a ketone.[18][19]
-
3-Oxo Piperidine-1-carboxylate: This isomer has two distinct α-carbons, at the C2 and C4 positions. Deprotonation at C2 would be influenced by the adjacent nitrogen atom, which could affect the acidity of the α-protons. The C4 position has two α-protons in a typical methylene environment. The formation of two different enolates (kinetic and thermodynamic) is possible, leading to potential regioselectivity issues in subsequent reactions.[19]
-
4-Oxo Piperidine-1-carboxylate: This isomer is symmetrical, with two equivalent α-carbons at the C3 and C5 positions. Each of these carbons has two α-protons. Deprotonation will lead to a single enolate, simplifying the outcome of subsequent reactions.
Caption: Enolate formation pathways for 3-oxo and 4-oxo isomers.
Experimental Protocols (General Procedures)
As direct comparative studies are lacking, the following are general, illustrative protocols for common reactions involving ketones. These should be optimized for the specific substrate and desired outcome.
Sodium Borohydride Reduction
This procedure describes the reduction of the ketone to the corresponding alcohol.
Workflow:
Caption: General workflow for sodium borohydride reduction.
Methodology:
-
Dissolve the 3-oxo or 4-oxo piperidine-1-carboxylate (1.0 eq) in methanol (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Wittig Reaction
This protocol outlines the conversion of the ketone to an alkene.
Methodology:
-
Suspend the desired phosphonium salt (1.2 eq) in dry THF (0.2 M) under an inert atmosphere.
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.
-
Cool the solution back to -78 °C and add a solution of the 3-oxo or 4-oxo piperidine-1-carboxylate (1.0 eq) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Summary and Outlook
-
Nucleophilic Additions: Reactivity is expected to be comparable for both isomers.
-
Enolate Chemistry: The 4-oxo isomer is generally preferred due to its symmetry, which leads to a single enolate and avoids issues of regioselectivity. The 3-oxo isomer can produce a mixture of enolates, which may be synthetically challenging to control.
For drug development professionals, the choice between these two scaffolds will depend on the specific synthetic strategy and the desired substitution pattern on the piperidine ring. The predictable reactivity of the 4-oxo isomer in enolate-based reactions makes it a more straightforward building block for many applications. However, the differential reactivity of the two α-positions in the 3-oxo isomer could be exploited for the synthesis of more complex, unsymmetrically substituted piperidine derivatives, provided that regiocontrol can be achieved. Further experimental studies directly comparing the kinetics and yields of various reactions for these two isomers would be highly valuable to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-oxopiperidine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. echemi.com [echemi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Determining Enantiomeric Excess in Chiral Piperidones: A Comparative Guide to Analytical Methods
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral piperidone-containing active pharmaceutical ingredients (APIs). The stereochemistry of these compounds profoundly influences their pharmacological and toxicological profiles, necessitating strict control over their enantiomeric purity.[1] This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of chiral piperidones is contingent on several factors, including required accuracy, sample throughput, sample volatility, and the availability of instrumentation.[1] The following table summarizes the key performance characteristics of the most prevalent techniques.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs.[1][2] | High resolution, broad applicability, well-established, preparative scale possible.[1][3] | Longer analysis times, requires method development for specific analytes.[1] |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase.[1] | Cyclodextrin derivatives, chiral polysiloxanes.[1] | High efficiency, fast analysis, high sensitivity.[1] | Requires analyte to be volatile and thermally stable; often necessitates derivatization.[1] |
| Chiral SFC | Differential partitioning using a supercritical fluid (typically CO₂) as the mobile phase with a CSP.[4] | Polysaccharide-based, Pirkle-type, crown ether-based CSPs.[5][] | Fast analysis, high efficiency, reduced organic solvent consumption ("greener" chemistry), complementary selectivity to HPLC.[4][7] | Requires specialized instrumentation; method development can be complex. |
| NMR Spectroscopy | Formation of diastereomeric complexes with distinct spectroscopic signatures.[8] | Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[9][10] | Rapid analysis without physical separation, provides structural information.[8] | Lower sensitivity compared to chromatographic methods, may require higher sample concentration, potential for signal overlap.[8] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector.[11] | Cyclodextrins, macrocyclic antibiotics, crown ethers.[12][13] | High efficiency, minimal sample and solvent consumption, suitable for polar and charged compounds.[11][13] | Lower sensitivity and loading capacity compared to HPLC, potential for issues with reproducibility due to capillary surface interactions.[12] |
Experimental Protocols and Methodologies
Detailed protocols provide a starting point for method development. Optimization is typically required for specific chiral piperidone derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for separating and quantifying enantiomers.[1][14] The method's success hinges on the selection of an appropriate chiral stationary phase (CSP) that interacts differently with each enantiomer.[3]
General Experimental Protocol (based on piperidin-3-amine):
-
Derivatization (if necessary): For compounds lacking a chromophore, pre-column derivatization may be necessary. For example, piperidin-3-amine can be derivatized with para-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a UV-active group.[15]
-
Column: Chiralpak AD-H (amylose derivative).[15]
-
Mobile Phase: A simple mobile phase such as 0.1% diethylamine in ethanol is often effective in polar organic mode.[15] For reversed-phase mode, a mixture of an aqueous buffer (e.g., phosphate buffer) and acetonitrile can be used.[16]
-
Flow Rate: 0.5 mL/min.[15]
-
Detection: UV detector set to an appropriate wavelength (e.g., 228 nm for the PTSC derivative).[15]
-
Data Analysis: Enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Chiral Gas Chromatography (GC)
For piperidones that are volatile and thermally stable, or can be made so via derivatization, chiral GC offers high resolution and rapid analysis times.[1]
General Experimental Protocol:
-
Derivatization: If the piperidone is not sufficiently volatile, derivatization (e.g., acylation, silylation) of polar functional groups (like N-H or O-H) is often required.
-
Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., Rt-βDEX series) is commonly used.[17]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 200°C).
-
Injector and Detector Temperature: Typically set 20-50°C higher than the final oven temperature.
-
Detection: Flame Ionization Detector (FID) is common. Mass Spectrometry (MS) can be used for confirmation.[18]
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both GC and HPLC, offering fast and efficient separations with reduced environmental impact.[4] It is particularly well-suited for preparative-scale purification.[]
General Experimental Protocol:
-
Column: Polysaccharide-based CSPs (e.g., Chiralpak IC) are widely applicable.[19]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) such as methanol or ethanol.[19] An acidic or basic additive (e.g., trifluoroacetic acid for crown ether phases or ammonium hydroxide for polysaccharide phases) is often required to improve peak shape.[5]
-
Flow Rate: 2.5 mL/min.[19]
-
Backpressure: 150 bar.[19]
-
Temperature: 40°C.[19]
-
Detection: Photodiode Array (PDA) detector and/or Mass Spectrometry (MS).[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a fast method for determining enantiomeric excess without requiring chromatographic separation.[8] The technique relies on making the enantiomers chemically non-equivalent by adding a chiral auxiliary agent.
General Experimental Protocol (using a Chiral Solvating Agent):
-
Sample Preparation: Dissolve a precise amount of the chiral piperidone sample in a suitable deuterated solvent (e.g., CDCl₃).[1]
-
Addition of CSA: Add an equimolar or optimized amount of a chiral solvating agent (CSA). For N-heterocycles like piperidones, specialized probes can lead to well-separated signals.[8]
-
Data Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F, if applicable) NMR spectrum.[8] The interaction with the CSA forms transient diastereomeric complexes, which should result in separate signals for at least one proton (or fluorine) in each enantiomer.[9]
-
Data Analysis: The enantiomeric excess is determined by the integration ratio of the well-resolved signals corresponding to each enantiomer.[20]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample volume and is particularly suited for charged or highly polar analytes.[11][13]
General Experimental Protocol:
-
Capillary: Fused-silica capillary.[12]
-
Background Electrolyte (BGE): An aqueous buffer (e.g., phosphate or borate) at a specific pH.
-
Chiral Selector: A chiral selector is added to the BGE. Cyclodextrins (e.g., carboxymethyl-β-cyclodextrin) are the most common selectors for this purpose.[13][21] The type and concentration of the selector, along with the pH of the BGE, are critical parameters to optimize.[12][22]
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample plug.
-
Detection: Typically UV-Vis detection through a window in the capillary.
Workflow and Method Selection Diagrams
Visualizing the analytical process and the decision-making logic can aid in selecting the most appropriate method for a given application.
Caption: General workflow for determining the enantiomeric excess of chiral piperidones.
Caption: Decision tree for selecting an analytical method for ee determination.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. selvita.com [selvita.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gcms.cz [gcms.cz]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
biological evaluation of compounds synthesized from tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of the biological activities of novel compounds synthesized from the versatile starting material, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the novelty of this specific chemical space, publicly available biological data for its direct derivatives are limited. Therefore, this document presents a framework for their evaluation, supported by data from structurally related piperidine analogs to offer a valuable comparative context.
The following sections detail the potential anticancer and antimicrobial activities of these compounds, provide standardized protocols for their in vitro evaluation, and illustrate relevant biological pathways and experimental workflows.
Comparative Anticancer Activity
Derivatives of the piperidine scaffold are widely recognized for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2] While specific data for derivatives of this compound are not yet prevalent in the literature, the cytotoxic potential of analogous piperidine-containing compounds is summarized below.
Table 1: In Vitro Cytotoxicity of Structurally Related Piperidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1][3] |
| 1-Benzhydryl-Piperazine Derivative | HUH-7 | Hepatocellular | 1.23 | [4] |
| MCF-7 | Breast | 0.98 | [4] | |
| HCT-116 | Colorectal | 1.54 | [4] | |
| Spiro[chroman-2,4'-piperidin]-4-one Derivative 16 | MCF-7 | Breast Carcinoma | 0.31 - 5.62 | |
| A2780 | Ovarian Cancer | 0.31 - 5.62 | ||
| HT-29 | Colorectal Adenocarcinoma | 0.31 - 5.62 |
IC50 (Half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values indicate the potency of the compound. Lower values signify higher activity.
Comparative Antimicrobial Activity
The piperidine nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Compounds incorporating this scaffold have demonstrated activity against a range of bacterial and fungal pathogens.[5][6][7] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
Table 2: In Vitro Antimicrobial Activity of Structurally Related Piperidine Derivatives
| Compound/Derivative Class | Microbial Strain | Type | MIC (µg/mL) | Reference |
| Thiosemicarbazone derivative of 2,6-diaryl-3-methyl-4-piperidone | Staphylococcus aureus | Gram-positive bacteria | Not Specified | [5] |
| Escherichia coli | Gram-negative bacteria | Not Specified | [5] | |
| Candida albicans | Fungus | Not Specified | [5] | |
| Substituted Piperidine Derivative 6 | Staphylococcus aureus | Gram-positive bacteria | Not Specified | [6][7] |
| Escherichia coli | Gram-negative bacteria | Not Specified | [6][7] | |
| Pseudomonas aeruginosa | Gram-negative bacteria | Not Specified | [6][7] | |
| Aspergillus niger | Fungus | Not Specified | [6][7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the biological evaluation of newly synthesized compounds.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Piperidine derivative stock solution
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Treat the cells with various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Piperidine derivative stock solution
-
96-well microtiter plates
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum
-
Positive control antibiotic/antifungal agent
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the piperidine derivatives in the microtiter plates containing the growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).[1]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[1]
-
Controls: Include a positive control (microorganism with a standard antimicrobial agent) and a negative control (microorganism in medium without any compound).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Visualizations
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating anticancer activity and a key signaling pathway often modulated by piperidine derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of novel anticancer compounds.
Caption: Simplified PI3K/Akt signaling pathway, a common target for anticancer piperidine derivatives.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural and Physical Properties of Selected Piperidone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and physical properties of three selected piperidone analogs: 4-Piperidone, N-Methyl-4-piperidone, and 3,5-Bis(benzylidene)-4-piperidone. These compounds are pivotal scaffolds in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.[1] This document summarizes their key physicochemical properties, details common experimental protocols for their characterization, and visualizes a relevant biological pathway.
Comparative Data of Piperidone Analogs
The following table summarizes the key structural and physical properties of the selected piperidone analogs for easy comparison.
| Property | 4-Piperidone | N-Methyl-4-piperidone | 3,5-Bis(benzylidene)-4-piperidone |
| Molecular Formula | C₅H₉NO | C₆H₁₁NO | C₁₉H₁₇NO |
| Molecular Weight | 99.13 g/mol | 113.16 g/mol [2] | 275.3 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or crystalline solid[1] | Clear dark yellow liquid[2] | Dark red crystals |
| Melting Point | 95-99 °C (monohydrate hydrochloride)[4] | Not available | 138 °C (decomposes) (for 3,5-bis(2-hydroxybenzylidene)piperidin-4-one) |
| Boiling Point | ~150–152 °C (at reduced pressure)[1] | 55–60 °C (at 11 mmHg)[5], 181.5±15.0 °C (at 760 mmHg)[6] | Not available |
| Density | 1.001±0.06 g/cm³ (Predicted)[7] | 0.92–0.98 g/cm³ (at 20°C)[2] | Not available |
| Solubility | Soluble in water and organic solvents.[1][8] | Miscible with water.[5][9] | Slightly soluble in nonpolar organic solvents; soluble in methanol and ethanol. |
| pKa | 8.95±0.20 (Predicted)[7] | Not available | Not available |
Experimental Protocols
Detailed methodologies for the determination of key physical and structural properties are provided below.
Melting Point Determination
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry crystalline piperidone analog is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For accurate results, the determination should be repeated at least twice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to elucidate the molecular structure of piperidone analogs by providing information about the chemical environment of ¹H and ¹³C nuclei.
Apparatus:
-
NMR spectrometer (e.g., Bruker, Jeol)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of the piperidone analog is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. A small amount of TMS is added as an internal reference (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in Hertz (Hz) are analyzed to determine the structure.
Example ¹³C NMR Data for N-Methyl-4-piperidone: The ¹³C NMR spectrum of N-methyl-4-piperidone would typically show distinct signals for the carbonyl carbon, the carbons adjacent to the nitrogen, the carbons beta to the nitrogen, and the N-methyl carbon, providing direct evidence of its carbon skeleton.
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Apparatus:
-
X-ray diffractometer
-
Goniometer head
-
Cryostat (for low-temperature data collection)
-
Microscope
Procedure:
-
Crystal Growth: High-quality single crystals of the piperidone analog are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Signaling Pathway and Experimental Workflow Visualization
Many piperidone analogs, particularly 3,5-bis(benzylidene)-4-piperidones, have demonstrated significant anticancer and anti-inflammatory activities. A key mechanism of action for some of these compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates the canonical NF-κB signaling pathway, which is a common target for these analogs.
Caption: Canonical NF-κB signaling pathway and its inhibition by piperidone analogs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 3. 3,5-Bis(benzylidene)-4-piperidone | C19H17NO | CID 355750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidone monohydrate hydrochloride(40064-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Calaméo - Did you know about N Methyl 4 Piperidone? [calameo.com]
- 6. N-Methyl-4-piperidone | CAS#:1445-73-4 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 9. 1-Methyl-4-piperidone, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Guide for Laboratory Professionals
For immediate reference, in the event of a spill or exposure, consult the Safety Data Sheet (SDS) and notify your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a common reagent in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Profile
This compound is classified as a hazardous substance. Key hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
| Equipment | Specification |
| Eye and Face Protection | Chemical safety glasses or goggles. A face shield may be required for larger quantities or when there is a splash hazard.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. For larger spills, chemical-resistant coveralls may be necessary.[1] |
| Respiratory Protection | For fine dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[3] Use in a well-ventilated area is crucial.[1][4] |
Disposal and Spill Management Protocols
Proper disposal of this compound and its containers is regulated and must be handled as hazardous waste.
Routine Disposal of Unused Product and Empty Containers
-
Waste Classification: This compound is considered hazardous waste. Consult your institution's EHS office and local regulations for specific waste codes.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[5][6]
-
Waste Accumulation:
-
Disposal Request: Contact your institution's EHS department for pickup and disposal by a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[6]
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional policies.
Accidental Spill Cleanup
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[1]
-
Don Appropriate PPE: Refer to the PPE table above.
-
Contain the Spill:
-
Collect the Waste:
-
Decontaminate the Area:
-
Clean the spill area with soap and water or a suitable laboratory detergent.[1]
-
Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
-
-
Disposal: Seal the container and arrange for pickup through your EHS department.
-
Reporting: Report the spill to your supervisor and EHS office, documenting the incident as required by your institution.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the procedural flow for chemical waste disposal and spill response.
Caption: Chemical Waste Disposal Decision Workflow.
Caption: Accidental Chemical Spill Response Workflow.
References
- 1. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. govinfo.gov [govinfo.gov]
- 3. GovInfo [govinfo.gov]
- 4. eCFR :: 40 CFR 261.3 -- Definition of hazardous waste. [ecfr.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
This document provides immediate, essential safety and logistical information for handling Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as potentially hazardous. All personnel must wear appropriate PPE when handling this compound.[1][2]
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[3] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use.[3][5] | To prevent skin contact, as the compound can be harmful and cause skin irritation.[1][4] |
| Body Protection | Complete protective suit, flame-retardant antistatic protective clothing.[3] | To prevent skin exposure and contamination of personal clothing.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6] | To protect against inhalation of harmful dust or vapors, which may cause respiratory irritation.[1][4] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation : Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[1][6] The work area should be equipped with an eyewash station and a safety shower.[6]
-
Personal Protective Equipment : Before handling, don all required PPE as specified in Table 1.
-
Dispensing : When not in use, keep the container tightly closed.[2][4] Use spark-proof tools and explosion-proof equipment if the compound is in a flammable solvent.[6]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][7] Contaminated clothing should be laundered separately before reuse.[1]
Storage Plan
-
Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2][6]
-
Keep containers tightly sealed to prevent moisture ingress and contamination.[4][7]
-
Protect containers from physical damage and check regularly for leaks.[1]
Emergency Procedures
In the event of accidental exposure, immediate action is required.
Table 2: Emergency Response Protocol
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance
-
Waste Collection : Collect residues and place them in sealed, labeled containers for disposal.[1]
-
Spill Cleanup : In case of a spill, absorb the material with an inert substance (e.g., sand, diatomaceous earth) and place it into a suitable disposal container.[6][8] Avoid generating dust.[1]
-
Container Disposal : Do not reuse empty containers. Dispose of them as unused product in accordance with hazardous waste regulations.[4]
-
Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material.[9]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aksci.com [aksci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. capotchem.cn [capotchem.cn]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
